6-Chloro-5-methylpyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJURQGGWNOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592799 | |
| Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166828-13-2 | |
| Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-5-methylpyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of 6-Chloro-5-methylpyridine-2-carboxylic acid (CAS No. 1166828-13-2), a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. We will explore its core chemical and physical properties, spectroscopic profile, reactivity, and established safety protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize substituted pyridine derivatives in their work. The information is synthesized from established chemical databases and supplier technical data to ensure accuracy and practical utility.
Chemical Identity and Structural Analysis
This compound is a polysubstituted pyridine derivative. The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is functionalized with a carboxylic acid at the 2-position, a chloro group at the 6-position, and a methyl group at the 5-position.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 1166828-13-2 | [1][2][3] |
| Molecular Formula | C₇H₆ClNO₂ | [1][3] |
| Molecular Weight | 171.58 g/mol | [1][3] |
| Canonical SMILES | CC1=C(N=C(C=C1)C(=O)O)Cl | [1] |
| InChI Key | ZURJURQGGWNOFN-UHFFFAOYSA-N | [1] |
| Predicted pKa | 3.44 ± 0.10 | [1] |
| XLogP3-AA | 1.7 | [1] |
| Topological Polar Surface Area | 50.2 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The unique arrangement of these substituents dictates the molecule's reactivity and utility. The carboxylic acid provides a handle for amide coupling and other derivatizations, while the chloro and methyl groups influence the electronic properties and steric profile of the pyridine ring, making it a valuable scaffold in medicinal chemistry.
Caption: 2D Chemical Structure of this compound.
Spectroscopic Profile (Predicted)
While experimental spectra for this specific compound are not publicly cataloged, its features can be reliably predicted based on its functional groups and the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the nitrogen atom, the carboxylic acid, and the chlorine atom, these protons will be deshielded and appear downfield, likely between 7.5 and 8.5 ppm. A singlet corresponding to the methyl group (–CH₃) would appear upfield, typically around 2.2-2.6 ppm. The acidic proton of the carboxylic acid would be a broad singlet, often above 10 ppm, and its visibility can depend on the solvent used.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carboxyl carbon (–COOH) will be the most downfield signal, typically in the 165-175 ppm range. The five carbons of the pyridine ring will appear in the aromatic region (120-160 ppm), with the carbon attached to the chlorine atom (C6) and the carbon attached to the carboxylic acid (C2) being significantly influenced by these substituents. The methyl carbon will be the most upfield signal, generally appearing between 15-25 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹, a sharp C=O (carbonyl) stretch at approximately 1700-1730 cm⁻¹, C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretch typically found in the 600-800 cm⁻¹ range.
-
Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 171.58 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) would be a definitive feature for structure confirmation.
Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the reactivity of its distinct functional groups.
Carboxylic Acid Reactivity
The primary site of reaction is the carboxylic acid group at the C2 position. It readily undergoes standard transformations, most notably:
-
Amide Bond Formation: It can be activated by common coupling reagents (e.g., HATU, HOBt/EDC) and reacted with primary or secondary amines to form the corresponding amides. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate will yield the corresponding ester.
This reactivity makes it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[4]
Caption: Workflow for Amide Coupling using the title compound.
Pyridine Ring and Substituent Reactivity
The pyridine ring itself is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. The chloro-substituent at the 6-position is an electron-withdrawing group and can be a site for nucleophilic aromatic substitution (SₙAr) under specific, often harsh, conditions, allowing for the introduction of other functional groups like amines or alkoxides.
Applications in Research and Development
Substituted pyridine carboxylic acids are privileged scaffolds in modern drug discovery. While specific applications for this exact molecule are proprietary or in early-stage research, its structural motifs are found in a range of biologically active agents.
-
Pharmaceutical Development: It serves as a key intermediate for synthesizing compounds with potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.[4] The defined stereoelectronic profile allows for precise interaction with biological targets.
-
Agrochemicals: Similar to its role in pharmaceuticals, this molecule can be an intermediate in the production of novel herbicides, pesticides, and fungicides where the pyridyl core is essential for activity.[4]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following protocols are derived from globally harmonized system (GHS) classifications and standard safety data sheets (SDS).[3][5][6]
Hazard Identification
This compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Avoid dust formation and prevent the substance from coming into contact with skin, eyes, or clothing.[5][7]
Storage and Stability
-
Conditions to Avoid: Keep away from heat, open flames, and strong oxidizing agents.[5]
-
Storage Requirements: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[8]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[6][9]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Disposal
Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][6]
Conclusion
This compound is a versatile and valuable chemical intermediate. Its well-defined structure, predictable reactivity centered on the carboxylic acid moiety, and functionalized pyridine core make it an important tool for constructing complex molecular architectures in the pharmaceutical and agrochemical industries. Adherence to strict safety and handling protocols is mandatory to mitigate the health hazards associated with this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1166828-13-2 [chemicalbook.com]
- 3. CAS 1166828-13-2 | this compound - Synblock [synblock.com]
- 4. Buy 3-Chloro-5-methylpyridine-2-carboxylic acid [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 6-CHLORO-4-METHYLPYRIDINE-2-CARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-5-methylpyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 6-Chloro-5-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the strategic application and interpretation of modern spectroscopic methods. We will explore the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, to unambiguously confirm the molecular structure. The causality behind experimental choices and the self-validating nature of a multi-pronged analytical approach are emphasized throughout. This guide is intended for scientists and professionals who require a robust and logical workflow for the structural characterization of novel chemical entities.
Introduction: The Significance of Pyridine Scaffolds
Pyridine and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical and agrochemical industries. Their ability to act as bioisosteres for phenyl groups, engage in hydrogen bonding, and coordinate to metal centers makes them privileged structures in drug design[1]. The precise substitution pattern on the pyridine ring is critical for biological activity, modulating properties such as target affinity, selectivity, and pharmacokinetic profiles. Therefore, the unambiguous structural confirmation of novel pyridine derivatives like this compound is a cornerstone of any research and development program.
The subject of this guide, this compound, presents a unique combination of substituents—a carboxylic acid, a methyl group, and a chlorine atom—on the pyridine core. Each of these functional groups imparts distinct spectroscopic signatures that, when analyzed cohesively, allow for its complete structural assignment.
Foundational Analysis: Confirming Molecular Formula and Unsaturation
Prior to in-depth structural analysis, the first step is to confirm the molecular formula (C₇H₆ClNO₂) and determine the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the gold standard for this initial phase.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a critical self-validating step that constrains the possible molecular structures.
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion. For a carboxylic acid, negative ion mode is often informative due to the facile deprotonation to form the [M-H]⁻ ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Compare the experimentally measured accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to the theoretical masses of potential elemental compositions.
Expected Data & Interpretation: The molecular formula C₇H₆ClNO₂ has a monoisotopic mass of 171.0087 g/mol [2][3]. HRMS analysis should yield a molecular ion peak consistent with this mass, within a narrow error margin (typically < 5 ppm). For instance, in positive ion mode, the [M+H]⁺ ion would be expected at m/z 172.0165. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should also be observable for the molecular ion peak, providing further confidence in the presence of a chlorine atom.
Degree of Unsaturation
With the molecular formula confirmed, the degree of unsaturation (DoU) can be calculated using the following formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C₇H₆ClNO₂: DoU = 7 + 1 - (6/2) - (1/2) + (1/2) = 5
The DoU of 5 is consistent with the presence of a pyridine ring (DoU = 4) and a carboxylic acid group (DoU = 1 from the C=O bond).
Functional Group Identification: The Role of Infrared Spectroscopy
Rationale: Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, IR spectroscopy will be instrumental in confirming the carboxylic acid moiety.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Expected Data & Interpretation: The IR spectrum of a carboxylic acid is characterized by several distinct absorptions[4][5][6].
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3300-2500 | Very broad, often obscuring C-H stretches |
| C=O Stretch | 1760-1690 | Strong and sharp |
| C-O Stretch | 1320-1210 | Medium to strong |
| O-H Bend (out-of-plane) | 950-910 | Broad |
The broad O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong C=O stretch confirms the carbonyl group, and its position can be influenced by conjugation with the pyridine ring.
Elucidating the Connectivity: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments will allow for the complete assignment of the structure.
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Predicted ¹H NMR Data (in DMSO-d₆) and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically found at a very downfield chemical shift and is often broad. Its integration confirms a single proton. |
| ~8.0 | doublet | 1H | H-3 | The proton at position 3 is expected to be a doublet due to coupling with the proton at position 4. |
| ~7.8 | doublet | 1H | H-4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 3. |
| ~2.4 | singlet | 3H | CH₃ | The methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its integration confirms three protons. |
Note: The exact chemical shifts are predictions and can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule and their chemical environment. This is particularly useful for identifying quaternary carbons and the carbonyl carbon.
Experimental Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data and Interpretation: The chemical shifts of substituted pyridines can be estimated using established substituent chemical shift (SCS) values[7][8].
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of a carboxylic acid is typically found in this downfield region[5][9]. |
| ~152 | C-2 | The carbon bearing the carboxylic acid group is expected to be significantly downfield. |
| ~150 | C-6 | The carbon attached to the electronegative chlorine atom will be deshielded. |
| ~140 | C-4 | Aromatic CH carbon. |
| ~135 | C-5 | The carbon bearing the methyl group. |
| ~125 | C-3 | Aromatic CH carbon. |
| ~18 | CH₃ | The methyl carbon is expected in the aliphatic region. |
Note: These are approximate chemical shifts. Computational prediction methods can provide more refined estimates[10][11].
Corroborative Analysis and Final Confirmation
2D NMR Spectroscopy
For complex molecules, or to provide an additional layer of validation, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment would show a correlation between the protons at positions 3 and 4, confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the H-3 proton and the C-3 carbon, and the H-4 proton and the C-4 carbon, as well as the methyl protons and the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:
-
The methyl protons to C-4, C-5, and C-6.
-
The H-3 proton to C-2, C-4, and C-5.
-
The H-4 proton to C-2, C-3, C-5, and C-6.
-
Mass Spectrometry Fragmentation
Rationale: While HRMS is used for molecular formula determination, analyzing the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment can provide further structural information.
Experimental Protocol:
-
Instrumentation: A mass spectrometer capable of MS/MS, such as a triple quadrupole or an ion trap.
-
Experiment: Isolate the molecular ion and subject it to collision-induced dissociation (CID).
Expected Fragmentation Pathways: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or the loss of the entire carboxyl group (COOH, 45 Da)[12][13][14]. The fragmentation of the pyridine ring itself can also provide clues about the substitution pattern.
The Self-Validating Workflow: A Synthesis of Evidence
The strength of this structure elucidation strategy lies in its self-validating nature. Each piece of data corroborates the others, building an unassailable case for the proposed structure.
Caption: A logical workflow for the structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the logical application and interpretation of multiple analytical techniques. By beginning with foundational mass spectrometry to establish the molecular formula, proceeding to infrared spectroscopy for functional group identification, and culminating in a detailed analysis of 1D and 2D NMR data, a confident and unambiguous structural assignment can be achieved. This integrated, self-validating approach ensures the scientific integrity of the data and provides a solid foundation for further research and development activities involving this and other novel chemical entities.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CAS 1166828-13-2 | this compound - Synblock [synblock.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR chemical shift prediction of pyridines [stenutz.eu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 12. scienceready.com.au [scienceready.com.au]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases. Initially, we address a point of clarification regarding its CAS number, distinguishing it from a related chemical intermediate. The core of this document is dedicated to a detailed examination of Dabrafenib's mechanism of action, focusing on its role in the MAPK signaling pathway and its specificity for BRAF V600 mutations. We present its physicochemical properties in a clear, tabular format for easy reference. The guide further delves into the clinical applications of Dabrafenib, particularly in the context of metastatic melanoma and other BRAF V600-mutant malignancies. Crucially, we also discuss the mechanisms of acquired resistance to Dabrafenib and strategies to overcome them, such as combination therapies. To facilitate practical application in a research setting, this guide includes detailed, step-by-step protocols for key experimental workflows, including in vitro kinase assays, cell-based signaling assays, and in vivo xenograft studies. Furthermore, we provide a summary of analytical methodologies for the quantification of Dabrafenib in biological matrices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in BRAF-targeted cancer therapies.
Introduction and CAS Number Clarification
The topic of this guide is the therapeutic agent commonly known as Dabrafenib. It is important to begin by clarifying a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. The CAS number initially provided for this topic, 1166828-13-2, corresponds to 6-Chloro-5-methylpyridine-2-carboxylic acid . This compound is a chemical intermediate and should not be mistaken for the active pharmaceutical ingredient, Dabrafenib.
The correct CAS number for Dabrafenib (free base) is 1195765-45-7 . The commonly used salt form, Dabrafenib mesylate , has the CAS number 1195768-06-9 . This guide will focus exclusively on the properties and uses of Dabrafenib.
Dabrafenib (GSK2118436) is a powerful inhibitor of RAF kinases, with particular selectivity for the V600 mutant forms of the BRAF protein. Mutations in the BRAF gene are prevalent in a significant percentage of human cancers, most notably in metastatic melanoma. These mutations lead to the constitutive activation of the BRAF protein, which in turn drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway. Dabrafenib's targeted action against this key oncogenic driver has established it as a cornerstone of therapy for patients with BRAF V600-mutant cancers.
Physicochemical Properties of Dabrafenib
A thorough understanding of a compound's physicochemical properties is fundamental for its application in both research and clinical settings. The key properties of Dabrafenib are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1] |
| Synonyms | GSK2118436, Tafinlar | [2][3] |
| CAS Number | 1195765-45-7 (free base) | [1][2][4][5][6] |
| Molecular Formula | C23H20F3N5O2S2 | [2][6] |
| Molecular Weight | 519.56 g/mol | [6] |
| Appearance | White to slightly colored solid | [7] |
| Solubility | Soluble in DMSO and DMF (~30 mg/mL), sparingly soluble in ethanol (~1 mg/mL). Very slightly soluble in aqueous media at pH 1 and practically insoluble above pH 4. | [2][7][8] |
| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine) | [7] |
| LogP | 2.9 | [7] |
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[9] Its primary mechanism of action is the disruption of the constitutively activated MAPK signaling pathway in cancer cells harboring BRAF V600 mutations.[10]
The RAS/RAF/MEK/ERK Signaling Cascade
The MAPK pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. In normal physiology, the pathway is tightly regulated and activated by extracellular signals that bind to receptor tyrosine kinases (RTKs). This binding initiates a signaling cascade that leads to the activation of RAS, which in turn recruits and activates RAF kinases (ARAF, BRAF, and CRAF). Activated RAF then phosphorylates and activates MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.
BRAF V600 Mutations and Oncogenic Signaling
In approximately 50% of metastatic melanomas and a subset of other cancers, a specific mutation in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E), results in a constitutively active BRAF protein.[11] This mutant BRAF protein signals independently of upstream RAS activation, leading to persistent downstream activation of MEK and ERK. This aberrant, continuous signaling promotes uncontrolled cell proliferation and survival, a hallmark of cancer.
Dabrafenib's Selective Inhibition of Mutant BRAF
Dabrafenib is designed to selectively bind to the ATP-binding pocket of the active conformation of mutant BRAF kinases, thereby preventing them from phosphorylating and activating MEK.[9] This leads to the inhibition of the downstream signaling cascade, resulting in a G1 cell cycle arrest and the induction of apoptosis in BRAF V600-mutant cancer cells.[9] Dabrafenib exhibits high potency against BRAF V600E, V600K, and V600D mutations, with significantly less activity against wild-type BRAF and CRAF.[10] This selectivity is crucial for its therapeutic window, minimizing effects on normal cells.
Figure 1. Simplified diagram of the MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.
Clinical Applications and Efficacy
Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has become a standard of care for patients with BRAF V600 mutation-positive unresectable or metastatic melanoma.[12] Its use has also been extended to other malignancies harboring this mutation.
Metastatic Melanoma
Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with BRAF V600-mutant metastatic melanoma treated with Dabrafenib compared to chemotherapy.[12] The combination of Dabrafenib and Trametinib has shown even greater efficacy, with higher response rates and longer duration of response compared to Dabrafenib monotherapy.[12] This combination therapy is also effective in patients with brain metastases.[12]
Other Solid Tumors
The efficacy of Dabrafenib is not limited to melanoma. It is also approved for the treatment of BRAF V600E mutation-positive metastatic non-small cell lung cancer (NSCLC) and anaplastic thyroid cancer, typically in combination with Trametinib.[13] Numerous clinical trials are ongoing to evaluate the efficacy of Dabrafenib in other BRAF V600-mutant solid tumors.[14][15]
Mechanisms of Resistance
Despite the initial high response rates, a significant challenge in Dabrafenib therapy is the development of acquired resistance, which often leads to disease progression.[16] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
Reactivation of the MAPK Pathway
The most common mechanism of resistance involves the reactivation of the MAPK pathway through various genetic and non-genetic alterations. These include:
-
Secondary mutations in NRAS or KRAS: These mutations can reactivate the pathway downstream of BRAF.
-
BRAF amplification or alternative splicing: Increased levels of the target protein or the expression of splice variants can overcome the inhibitory effects of Dabrafenib.
-
MEK1/2 mutations: Mutations in the downstream kinase MEK can render it insensitive to upstream inhibition.
-
Upregulation of receptor tyrosine kinases (RTKs): Increased signaling from RTKs such as EGFR and PDGFRβ can bypass the need for BRAF signaling.[16]
Activation of Bypass Signaling Pathways
In some cases, resistance is mediated by the activation of alternative signaling pathways that promote cell survival and proliferation, independent of the MAPK pathway. The PI3K/AKT/mTOR pathway is a frequently implicated bypass mechanism.[11]
Figure 2. Overview of the primary mechanisms of acquired resistance to Dabrafenib.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of Dabrafenib. These are intended as a starting point and may require optimization based on the specific cell lines, animal models, and experimental conditions.
In Vitro BRAF V600E Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of Dabrafenib against the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Dabrafenib stock solution (in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of Dabrafenib in kinase assay buffer.
-
In a 384-well plate, add Dabrafenib dilutions, BRAF V600E enzyme, and MEK1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value of Dabrafenib by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based pERK Inhibition Assay (Western Blot)
This protocol outlines a method to assess the effect of Dabrafenib on the phosphorylation of ERK in a BRAF V600E-mutant cell line.
Materials:
-
BRAF V600E-mutant cell line (e.g., A375)
-
Cell culture medium and supplements
-
Dabrafenib stock solution (in DMSO)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Dabrafenib for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
In Vivo Mouse Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Dabrafenib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
BRAF V600E-mutant tumor cells (e.g., A375)
-
Matrigel (optional)
-
Dabrafenib formulation for oral gavage (e.g., in 0.5% HPMC, 0.2% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Dabrafenib or vehicle control orally at the desired dose and schedule (e.g., once daily).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Analytical Methodologies
Accurate quantification of Dabrafenib in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.
LC-MS/MS Quantification of Dabrafenib in Plasma
Sample Preparation:
-
Protein precipitation is a common method for extracting Dabrafenib from plasma. This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma sample.
-
An internal standard (e.g., a deuterated form of Dabrafenib) is added prior to precipitation for accurate quantification.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reverse-phase column is typically used for chromatographic separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of Dabrafenib and its internal standard.
A detailed protocol for LC-MS/MS analysis can be found in the literature, often including specific parameters for the mass spectrometer and the chromatographic gradient.[9][10]
Conclusion
Dabrafenib has revolutionized the treatment of BRAF V600-mutant cancers, offering a targeted and effective therapeutic option for patients. This technical guide has provided a comprehensive overview of its physicochemical properties, mechanism of action, clinical applications, and the challenges of acquired resistance. The detailed experimental protocols and analytical methodologies are intended to empower researchers to further investigate the biology of BRAF-mutant cancers and to develop novel therapeutic strategies. As our understanding of the complexities of cancer signaling pathways continues to grow, so too will the opportunities to refine and improve upon the use of targeted therapies like Dabrafenib, ultimately benefiting patients with these challenging malignancies.
References
- 1. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Combined treatment with dabrafenib and trametinib with immune-stimulating antibodies for BRAF mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. s3.pgkb.org [s3.pgkb.org]
- 16. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Physicochemical Properties in the Development of Substituted Pyridine Carboxylic Acid-Based Therapeutics: A Technical Guide
Abstract
Substituted pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and investigational compounds.[1][2][3] Their therapeutic efficacy is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This in-depth technical guide provides a comprehensive overview of the key physicochemical parameters of substituted pyridine carboxylic acids—acidity (pKa), lipophilicity (logP/logD), and solubility—for researchers, scientists, and drug development professionals. We will explore the profound influence of substituent effects on these properties and provide detailed, field-proven experimental protocols for their accurate determination.
Introduction: The Significance of Pyridine Carboxylic Acids in Drug Discovery
The pyridine ring, a bioisostere of the benzene ring, offers distinct advantages in drug design. The nitrogen atom's ability to act as a hydrogen bond acceptor and its modulation of the ring's electronic properties enhance aqueous solubility and metabolic stability compared to its carbocyclic analog.[4] The incorporation of a carboxylic acid moiety introduces a critical ionizable group, further influencing the molecule's overall physicochemical profile. These combined features have led to the successful development of pyridine carboxylic acid derivatives for a wide range of therapeutic areas, including treatments for tuberculosis, cancer, diabetes, and neurodegenerative diseases.[1][2][3]
A thorough understanding and precise control of the physicochemical properties of these molecules are paramount for successful drug development. Early-stage characterization of pKa, logP/logD, and solubility can mitigate late-stage attrition by identifying potential liabilities and guiding synthetic efforts toward candidates with optimal ADME characteristics.[5][6][7]
Acidity (pKa): The Protonation State's Influence on Biological Interactions
The pKa, the negative logarithm of the acid dissociation constant (Ka), is a fundamental parameter that dictates the ionization state of a molecule at a given pH.[8] For substituted pyridine carboxylic acids, two key pKa values are of interest: the pKa of the carboxylic acid group and the pKa of the protonated pyridine nitrogen. These values determine the predominant ionic species in different physiological environments, such as the gastrointestinal tract and the bloodstream, which in turn affects solubility, membrane permeability, and target binding.[9][10]
Substituent Effects on pKa
The electronic properties of substituents on the pyridine ring significantly modulate the pKa of both the carboxylic acid and the pyridine nitrogen.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or chloro (-Cl), decrease the electron density on the pyridine ring. This inductive effect makes the pyridine nitrogen less basic (lower pKa) as the lone pair is less available for protonation.[11] Conversely, EWGs stabilize the carboxylate anion through resonance and induction, making the carboxylic acid more acidic (lower pKa).[12]
-
Electron-Donating Groups (EDGs) , such as methyl (-CH3) or amino (-NH2), increase the electron density on the pyridine ring.[13] This enhances the basicity of the pyridine nitrogen (higher pKa).[11] For the carboxylic acid, EDGs can destabilize the carboxylate anion, making the acid weaker (higher pKa).
The position of the substituent relative to the carboxylic acid and the nitrogen atom also plays a crucial role due to resonance and steric effects.[11]
Experimental Determination of pKa
Accurate pKa determination is essential for building reliable structure-activity relationships (SAR). Potentiometric titration and UV-Vis spectroscopy are the most common and reliable methods.
Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[14][15] The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the substituted pyridine carboxylic acid of known concentration (typically 1-10 mM) in deionized water or a suitable co-solvent if solubility is low. Ensure the ionic strength is kept constant with a background electrolyte (e.g., 0.1 M KCl).
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for determining the carboxylic acid pKa, or a strong acid (e.g., 0.1 M HCl) for the pyridine nitrogen pKa.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For polyprotic species, multiple inflection points will be observed.[8]
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: A streamlined workflow for determining pKa values using potentiometric titration.
Lipophilicity (logP and logD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[7]
-
logP is the ratio of the concentration of the neutral form of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[16]
-
logD is the ratio of the total concentration of all forms of a compound (ionized and neutral) in the organic phase to the total concentration in the aqueous phase at a specific pH.[9][10] For ionizable compounds like pyridine carboxylic acids, logD is a more physiologically relevant descriptor of lipophilicity.[9][10]
The optimal lipophilicity for a drug is a delicate balance; it must be high enough to allow for membrane permeation but low enough to maintain sufficient aqueous solubility for dissolution and distribution.
Substituent Effects on Lipophilicity
The nature and position of substituents on the pyridine carboxylic acid scaffold have a profound impact on lipophilicity. Adding non-polar, hydrophobic groups (e.g., alkyl, aryl) will generally increase logP and logD, while introducing polar, hydrophilic groups (e.g., hydroxyl, amino) will decrease these values. The contribution of a substituent to the overall lipophilicity can be estimated using fragmental methods, though experimental determination is always preferred for accuracy.
Experimental Determination of Lipophilicity
The shake-flask method is the traditional "gold standard" for logP determination, but it can be time-consuming.[16][17] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative for estimating logP and logD.[17][18]
This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a set of standard compounds with known logP values that span the expected range of the test compounds.
-
Calibration Curve: Inject the standards onto an RP-HPLC system (e.g., C18 column) and record their retention times (t_R). Calculate the capacity factor (k) for each standard. Plot log k versus the known logP values to generate a calibration curve.
-
Sample Analysis: Inject the substituted pyridine carboxylic acid samples under the same chromatographic conditions and determine their retention times.
-
logP/logD Calculation: Use the retention times of the test compounds to calculate their log k values and then interpolate their logP from the calibration curve. For logD determination, the aqueous mobile phase is buffered to the desired pH.
Diagram: RP-HPLC Workflow for logP/logD Measurement
Caption: General workflow for determining logP and logD using RP-HPLC.
Solubility: A Prerequisite for Absorption and Bioavailability
Aqueous solubility is a critical physicochemical property that influences a drug's dissolution rate in the gastrointestinal tract, and consequently, its absorption and bioavailability.[5] Poor solubility is a major challenge in drug development, often leading to suboptimal in vivo efficacy.[5]
The solubility of substituted pyridine carboxylic acids is highly dependent on pH due to their ionizable nature.[19] The ionized forms are generally more soluble in aqueous media than the neutral form.[19]
Substituent Effects on Solubility
Substituents that increase the polarity and hydrogen bonding capacity of the molecule will generally enhance aqueous solubility. Conversely, large, non-polar substituents will decrease solubility. The crystal lattice energy of the solid form also significantly impacts solubility; a more stable crystal lattice will result in lower solubility.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[20][21] The shake-flask method is a common and reliable technique for its determination.[22]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of the desired pH.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
Diagram: Thermodynamic Solubility Determination Workflow
Caption: A workflow for measuring thermodynamic solubility via the shake-flask method.
Data Summary of Physicochemical Properties
The following table summarizes typical physicochemical properties for the parent pyridine carboxylic acid isomers. It is important to note that these values can be significantly altered by the addition of substituents.
| Property | Picolinic Acid (2-Pyridinecarboxylic Acid) | Nicotinic Acid (3-Pyridinecarboxylic Acid) | Isonicotinic Acid (4-Pyridinecarboxylic Acid) |
| Molecular Formula | C6H5NO2[23][24] | C6H5NO2[24] | C6H5NO2[24][25] |
| Molar Mass ( g/mol ) | 123.11[23] | 123.11[24] | 123.11[24][25] |
| Melting Point (°C) | 136-138[23] | 236.6 | 310 (sublimes)[25] |
| pKa (Carboxylic Acid) | ~1.0[26] | ~4.8 | ~4.9 |
| pKa (Pyridine N) | ~5.2 | ~2.1 | ~1.7 |
| logP | 0.83 | 0.36 | 0.32[27] |
| Aqueous Solubility | Moderately soluble[19] | Soluble | Slightly soluble in cold water, more soluble in hot water[28] |
Note: pKa and logP values can vary depending on the experimental conditions and data source. The values presented are representative.
Conclusion: A Holistic Approach to Drug Design
The physicochemical properties of substituted pyridine carboxylic acids are not independent variables but are intricately interconnected. A change in a substituent to modulate one property will invariably affect others. Therefore, a holistic and data-driven approach to drug design is crucial. By understanding the fundamental principles outlined in this guide and employing robust experimental methodologies, researchers can rationally design and synthesize novel pyridine carboxylic acid derivatives with optimized physicochemical profiles, ultimately increasing the probability of developing safe and effective medicines.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jinjingchemical.com [jinjingchemical.com]
- 9. acdlabs.com [acdlabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
- 13. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. In-vitro Thermodynamic Solubility [protocols.io]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. enamine.net [enamine.net]
- 23. Picolinic acid - Wikipedia [en.wikipedia.org]
- 24. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 25. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 26. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. pyridine-4-carboxylic acid [stenutz.eu]
- 28. chembk.com [chembk.com]
An In-depth Technical Guide to 6-Chloro-5-methylpyridine-2-carboxylic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Chloro-5-methylpyridine-2-carboxylic acid, a key heterocyclic building block for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will delve into its chemical and physical properties, explore logical synthesis pathways, discuss its reactivity, and highlight its applications as a crucial intermediate in the development of complex, biologically active molecules.
Core Molecular and Physicochemical Profile
This compound, also known as 6-chloro-5-methylpicolinic acid, is a substituted pyridine derivative. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine ring imparts a unique reactivity profile, making it a valuable synthon in organic chemistry.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, including reaction conditions and purification methods. While experimental data for this specific molecule is not widely published, a combination of data from suppliers and predictive models provides a reliable profile.
| Property | Value / Information | Source(s) |
| CAS Number | 1166828-13-2 | [1][2][3][4] |
| IUPAC Name | This compound | |
| Synonyms | 6-chloro-5-methylpicolinic acid, 6-chloro-5-methyl-2-pyridinecarboxylic acid | [2][4] |
| Appearance | White to off-white solid (typical for similar compounds) | |
| Melting Point | 208-212 °C (decomposes) for the related isomer 2-Chloro-6-methylpyridine-4-carboxylic acid. | |
| Boiling Point | Predicted: 346.2 ± 37.0 °C at 760 mmHg | [5] |
| pKa | Predicted: 3.44 ± 0.10 | [3] |
| LogP | Predicted: 1.45 | [5] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | [6] |
Spectroscopic and Analytical Characterization
Definitive structural confirmation and purity assessment are paramount in chemical synthesis. Spectroscopic and chromatographic techniques provide the necessary tools for this validation. While a comprehensive public database of spectra for this specific compound is not available, the expected spectral characteristics can be inferred from the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically far downfield (10-12 ppm).[7] The aromatic protons' coupling pattern will confirm their positions relative to each other. The methyl protons would likely appear around 2.3-2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region.[8] The five carbons of the pyridine ring will have characteristic shifts influenced by the electron-withdrawing chlorine and nitrogen atoms, and the electron-donating methyl group. The methyl carbon will appear upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions include:
-
A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[7]
-
A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1710-1760 cm⁻¹.[7]
-
C-Cl stretching vibrations, and C=N and C=C stretching from the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The exact mass is 171.0087 g/mol .[3] Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and potentially the chlorine atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of chemical compounds. A reversed-phase HPLC method would be suitable for analyzing this compound.
A Proposed HPLC Method:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at acidic pH or water with formic acid) and an organic solvent like acetonitrile or methanol.[9]
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm or 280 nm.[10]
-
Internal Standard: A stable, structurally similar compound that does not co-elute can be used for precise quantification.
The workflow for HPLC analysis is crucial for monitoring reaction progress and ensuring the purity of the final product.
References
- 1. jocpr.com [jocpr.com]
- 2. 6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 1166828-13-2 | this compound - Synblock [synblock.com]
- 5. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Chloro-Pyridinyl Scaffold: A Technical Guide to Biological Activity and Application
Introduction: The Privileged Versatility of the Chlorinated Pyridine Ring
The pyridine ring, a foundational aromatic heterocycle, represents one of nature's and synthetic chemistry's most versatile scaffolds. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its susceptibility to nucleophilic substitution, make it a "privileged structure" in the design of bioactive molecules. The strategic introduction of chlorine atoms onto this ring dramatically modulates its physicochemical properties—altering lipophilicity, metabolic stability, and electronic distribution. This targeted chlorination unlocks a vast landscape of biological activities, establishing chlorinated pyridine derivatives as critical components in modern agriculture, medicine, and research.
This guide provides an in-depth exploration of the diverse biological activities manifested by this chemical class. We will move beyond a simple cataloging of compounds to dissect the underlying mechanisms of action, provide field-proven experimental methodologies for their evaluation, and discuss the critical toxicological and environmental considerations inherent to their use. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this pivotal molecular framework.
Part 1: Insecticidal Activity - Neurotoxic Mechanisms of Action
Chlorinated pyridine derivatives are foundational to several major classes of insecticides. Their efficacy stems from their ability to potently and selectively disrupt the insect central nervous system. The primary mechanisms of action are centered on key neuronal receptors and enzymes.
Nicotinic Acetylcholine Receptor (nAChR) Agonists: The Neonicotinoids
The most commercially significant chlorinated pyridine insecticides are the neonicotinoids. These compounds, such as imidacloprid, acetamiprid, and thiacloprid, feature a chloropyridinylmethyl moiety that is crucial for their activity. They function as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[1]
Mechanism of Action: In insects, nAChRs are ligand-gated ion channels that play a central role in excitatory neurotransmission.[2] Neonicotinoids bind to these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), neonicotinoids are poor substrates for AChE. This leads to a persistent and irreversible opening of the nAChR ion channel, causing a continuous influx of ions. The resulting overstimulation of cholinergic neurons leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[1] The selectivity of neonicotinoids for insects over vertebrates is largely attributed to their higher binding affinity for insect nAChR subtypes.[1][3]
Figure 1: Mechanism of neonicotinoid action at the cholinergic synapse.
Acetylcholinesterase (AChE) Inhibition: The Organophosphates
Chlorpyrifos is a prominent example of a chlorinated pyridine organophosphate insecticide. Its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).
Mechanism of Action: AChE is responsible for breaking down acetylcholine in the synaptic cleft, terminating the nerve signal. Chlorpyrifos, particularly its active metabolite chlorpyrifos-oxon, phosphorylates a serine residue in the active site of AChE. This forms a stable, covalent bond that effectively inactivates the enzyme.[4] The resulting accumulation of acetylcholine in the synapse leads to continuous stimulation of both nicotinic and muscarinic acetylcholine receptors, causing neurotoxicity through a different pathway than neonicotinoids, but with a similar end result of hyperexcitation, convulsions, and death.
GABA-Gated Chloride Channel Antagonism
Certain chlorinated pyridine derivatives, often within more complex heterocyclic structures, function as non-competitive antagonists of the GABA (γ-aminobutyric acid) receptor.
Mechanism of Action: The GABA receptor is the primary inhibitory neurotransmitter receptor in the insect central nervous system. When activated by GABA, it opens an integral chloride ion channel, causing hyperpolarization of the neuron and reducing its excitability. These insecticides bind to a site within the chloride channel pore, physically blocking the flow of chloride ions.[5] This antagonism prevents the inhibitory action of GABA, leading to a state of uncontrolled neuronal excitation, convulsions, and death. Structure-activity relationship (SAR) studies indicate that the presence of 2,6-dichloro substitution on an associated phenyl ring is often critical for high potency.[6]
Part 2: Herbicidal Activity - Disrupting Plant Growth as Auxin Mimics
Chlorinated pyridine derivatives are a cornerstone of broadleaf weed control in agriculture. The pyridine carboxylic acid family, which includes picloram, clopyralid, and aminopyralid, functions by mimicking the plant hormone auxin.[7][8]
Mechanism of Action: Auxins, with indole-3-acetic acid (IAA) being the most common, are critical plant hormones that regulate cell division, elongation, and differentiation. Pyridine carboxylic acid herbicides are recognized by the plant's auxin receptors, primarily the F-box protein TIR1/AFB family.[9] Upon binding, they initiate a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. This removes the inhibition on auxin response genes, leading to an uncontrolled and disorganized expression of these genes.[10] The plant essentially grows itself to death, exhibiting characteristic symptoms like epinasty (twisting of stems and petioles), leaf cupping, and eventual tissue necrosis.[8] The selectivity for broadleaf weeds over grasses is largely due to differences in translocation and metabolism of the herbicide in different plant types.[10]
Figure 2: Simplified pathway of auxin mimic herbicide action.
Part 3: Pharmaceutical Activity - A Scaffold for Diverse Therapeutic Targets
The structural and electronic versatility of the chlorinated pyridine ring has made it a valuable scaffold in drug discovery, leading to approved drugs and numerous investigational compounds.
Antibacterial Agents: DNA Gyrase and Topoisomerase IV Inhibition
Enoxacin is a fluoroquinolone antibiotic that incorporates a chlorinated pyridine-related naphthyridine core. It exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[3][11]
Mechanism of Action: Enoxacin's bactericidal effect is achieved by targeting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication. Topoisomerase IV is crucial for separating interlinked daughter chromosomes after replication. Enoxacin binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, halting replication and ultimately causing cell death.[12]
Antifungal Agents: Squalene Epoxidase Inhibition
Liranaftate is a topical antifungal agent of the thiocarbamate class, containing a methoxy-chloropyridine moiety. It is effective against dermatophytes, the fungi responsible for common skin infections like athlete's foot.[13]
Mechanism of Action: Liranaftate inhibits the fungal enzyme squalene epoxidase.[1][14] This enzyme is a key component in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking squalene epoxidase, Liranaftate prevents the synthesis of ergosterol and leads to a toxic accumulation of the substrate, squalene.[1] The resulting defective cell membrane has increased permeability, leading to leakage of cellular contents and fungal cell death.[14][15]
Kinase Inhibitors in Oncology
The pyridine ring is a common feature in many small molecule kinase inhibitors used in cancer therapy.[16] The addition of chlorine atoms can be used to modulate binding affinity and selectivity. For instance, in the development of pyrazolopyridine-based inhibitors for Fibroblast Growth Factor Receptor (FGFR), the incorporation of two chloro groups on an associated phenyl ring was found to be indispensable for potent activity.[9] These chlorinated derivatives often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.
Part 4: Quantitative Biological Data
The potency of chlorinated pyridine derivatives varies significantly based on their specific structure, biological target, and the organism being tested. The following tables summarize representative quantitative data for different classes of these compounds.
Table 1: Insecticidal Activity of Selected Chlorinated Pyridine Derivatives | Compound | Class | Target | Test Organism | Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Imidacloprid | Neonicotinoid | nAChR | Drosophila melanogaster | IC₅₀ = 295 nM (inhibition of ACh response) |[17] | | Clothianidin | Neonicotinoid | nAChR | Drosophila melanogaster | Super agonist (56% > ACh) |[2][18] | | Acetamiprid | Neonicotinoid | Cowpea aphid | LC₅₀ (48h) = 0.023 ppm |[19] | | Chlorpyrifos | Organophosphate | AChE | Apis mellifera (Honeybee) | Oral LD₅₀ (24h) = 103.4 ng/bee |[4] |
Table 2: Herbicidal Activity of Selected Pyridine Carboxylic Acids
| Compound | Class | Target | Test Organism | Value | Reference |
|---|---|---|---|---|---|
| Picloram | Auxin Mimic | TIR1/AFB Receptors | Arabidopsis thaliana | IC₅₀ > 1000 nM (root growth) | [9] |
| Halauxifen-methyl | Auxin Mimic | TIR1/AFB Receptors | Arabidopsis thaliana | IC₅₀ = 305.26 nM (root growth) | [9] |
| Compound V-7* | Experimental Auxin Mimic | TIR1/AFB Receptors | Arabidopsis thaliana | IC₅₀ = 6.09 nM (root growth) | [9] |
*A novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative
Table 3: Antimicrobial Activity of Selected Chlorinated Pyridine Derivatives
| Compound | Class | Target | Test Organism | Value (MIC) | Reference |
|---|---|---|---|---|---|
| Enoxacin | Fluoroquinolone | DNA Gyrase/Topo IV | Enterobacteriaceae | MIC₅₀ = 0.25 µg/mL | [20] |
| Enoxacin | Fluoroquinolone | DNA Gyrase/Topo IV | Staphylococcus aureus | Mode MIC = 0.5-1 µg/mL | [21] |
| Liranaftate | Thiocarbamate | Squalene Epoxidase | Trichophyton rubrum | MIC = 0.009 µg/mL | [22] |
| Pyridine Salt 56* | Quaternary Ammonium | Cell Membrane | Staphylococcus aureus | MIC = 0.02 mM | [23] |
*N,N-dimethyl-N-octadecyl-1-(pyridin-4-ylmethyl)ammonium chloride
Part 5: Experimental Protocols and Methodologies
The evaluation of biological activity requires robust and validated experimental protocols. This section details methodologies for assessing the key activities of chlorinated pyridine derivatives.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Objective: To determine the in vitro inhibitory potential of a test compound against AChE.
Materials:
-
Purified AChE (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
DTNB solution.
-
AChE solution.
-
Test compound at various concentrations (or solvent for control).
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes. The increase in absorbance is due to the reaction of thiocholine with DTNB, forming a yellow product.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Figure 3: Workflow for the AChE Inhibition Assay.
Protocol: GABA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to measure the affinity of a test compound for the GABA-A receptor.
Objective: To determine the Ki (inhibition constant) of a test compound for the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]Muscimol or other suitable radioligand
-
Unlabeled GABA (for non-specific binding determination)
-
Tris-HCl buffer (pH 7.4)
-
Test compound
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains and prepare a crude membrane fraction through differential centrifugation. Wash the membranes multiple times to remove endogenous GABA.[24]
-
Assay Incubation: In test tubes, combine:
-
Tris-HCl buffer.
-
Radioligand (e.g., [³H]Muscimol at a fixed concentration).
-
Test compound at various concentrations.
-
Rat brain membrane suspension.
-
For non-specific binding, use a high concentration of unlabeled GABA instead of the test compound.
-
-
Incubation: Incubate the tubes at 4°C for 45 minutes.[24]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a competition binding curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol: Auxin Mimic Herbicide Bioassay (Root Growth Inhibition)
This is a whole-organism bioassay to assess the herbicidal activity of auxin mimics.
Objective: To determine the IC₅₀ of a test compound on the root growth of a susceptible plant species.
Materials:
-
Seeds of a sensitive indicator plant (e.g., Arabidopsis thaliana, cucumber).
-
Agar plates or petri dishes with filter paper.
-
Growth medium (e.g., Murashige and Skoog medium).
-
Test compound dissolved in a suitable solvent.
-
Growth chamber with controlled light and temperature.
-
Ruler or image analysis software.
Procedure:
-
Plate Preparation: Prepare agar plates containing the growth medium and a range of concentrations of the test compound. Include a solvent-only control.
-
Seed Plating: Sterilize and plate the seeds on the surface of the agar.
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle) to allow roots to grow downwards along the agar surface.
-
Measurement: After a set period (e.g., 7-10 days), measure the primary root length for each seedling.
-
Data Analysis:
-
Calculate the average root length for each concentration.
-
Determine the percentage of root growth inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.[9]
-
Part 6: Toxicology and Environmental Considerations
While highly effective, the biological activity of chlorinated pyridine derivatives necessitates a thorough evaluation of their potential impact on non-target organisms and the environment.
Toxicity to Non-Target Organisms
-
Pollinators: Neonicotinoid insecticides have been a subject of significant concern due to their high toxicity to bees and other pollinators.[25] Exposure, even at sublethal doses, can impair foraging behavior, navigation, and immune function, contributing to colony decline.[1][3]
-
Aquatic Life: Due to their water solubility, some chlorinated pyridines, particularly neonicotinoids, can leach from soil into surface and groundwater, posing a risk to aquatic invertebrates.[26] Studies have shown that imidacloprid can disrupt larval development in species like mayflies.[3]
-
Mammals: In general, many chlorinated pyridine pesticides exhibit selective toxicity, being significantly less toxic to mammals than to target pests.[8] However, high doses can lead to neurotoxicity, and chronic exposure is a subject of ongoing research and regulatory scrutiny. For example, the acute oral LD₅₀ of pyridine itself in rats is 1,580 mg/kg, indicating moderate toxicity at high doses.[27]
Environmental Persistence and Fate
The environmental persistence of chlorinated pyridine derivatives is highly variable and depends on the specific compound and environmental conditions.
-
Herbicides: Pyridine carboxylic acid herbicides like clopyralid and picloram are known for their persistence in soil and plant residues.[7][24] Their primary degradation pathway is microbial action, which is slow in anaerobic conditions such as compost piles.[24] This persistence can lead to "killer compost," where compost made from treated plant materials causes damage to sensitive crops in subsequent seasons.[14]
-
Insecticides: Chlorpyrifos can be degraded by both abiotic (e.g., photolysis) and biotic processes.[12] Neonicotinoids have relatively long half-lives in soil, which contributes to their effectiveness but also to their potential for leaching and uptake by non-target plants.[3]
Conclusion
The chlorinated pyridine scaffold is a testament to the power of targeted chemical modification in generating diverse and potent biological activity. From the precise disruption of insect neuroreceptors to the mimicry of plant hormones and the inhibition of essential microbial enzymes, these compounds are integral to global food production and human health. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, promises the development of next-generation agents with improved efficacy and enhanced safety profiles. It is imperative that this development proceeds in concert with rigorous evaluation of environmental and toxicological impacts, ensuring that the benefits of these versatile molecules can be realized responsibly and sustainably.
References
- 1. researchgate.net [researchgate.net]
- 2. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. compostingcouncil.org [compostingcouncil.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moraybeedinosaurs.co.uk [moraybeedinosaurs.co.uk]
- 12. asianpubs.org [asianpubs.org]
- 13. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 14. epa.gov [epa.gov]
- 15. What is Liranaftate used for? [synapse.patsnap.com]
- 16. Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. b.aun.edu.eg [b.aun.edu.eg]
- 20. [In vitro antibacterial activity of a new fluoroquinolone, enoxacin against hospital bacteria and regression curve] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Antibacterial activity of enoxacin in vitro and in urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Fungicidal activity of liranaftate against Trichophyton rubrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 25. Effects of neonicotinoids and fipronil on non-target invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. atsdr.cdc.gov [atsdr.cdc.gov]
Spectroscopic data for 6-Chloro-5-methylpyridine-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a heterocyclic building block, its precise structural confirmation is paramount for its application in synthesis and drug development. Spectroscopic analysis provides the definitive data required for structural elucidation and purity assessment. This guide offers a detailed examination of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing insights into the relationship between the molecule's structure and its spectral output.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is essential for its handling and analysis. These properties are derived from publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 1166828-13-2 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=C(N=C(C=C1)C(=O)O)Cl | [1] |
| InChI Key | ZURJURQGGWNOFN-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| Predicted pKa | 3.44 ± 0.10 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on the pyridine ring. The electron-withdrawing nature of the carboxylic acid, the chlorine atom, and the ring nitrogen significantly influences the chemical shifts of the remaining ring protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show four distinct signals: two aromatic protons, a methyl group, and a carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad, exchangeable signal at a very low field, often >12 ppm.[4] |
| ~8.05 | Doublet (d) | 1H | H-3 | This proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is coupled to H-4. |
| ~7.95 | Doublet (d) | 1H | H-4 | This proton is coupled to H-3. Its chemical shift is influenced by the adjacent chloro and methyl substituents. |
| ~2.40 | Singlet | 3H | -CH₃ | The methyl group protons are not coupled to any other protons and appear as a singlet in a typical alkyl region. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide information on the carbon backbone. Seven distinct carbon signals are expected.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C-7 (COOH) | Carboxylic acid carbons are highly deshielded and appear significantly downfield, typically between 165-185 ppm.[4] |
| ~152.0 | C-6 | This carbon is bonded to both the ring nitrogen and a chlorine atom, causing a strong downfield shift. |
| ~149.5 | C-2 | The carbon atom attached to the carboxylic acid group and adjacent to the ring nitrogen is significantly deshielded. |
| ~141.0 | C-4 | Aromatic CH carbon. |
| ~135.0 | C-5 | The carbon atom bearing the methyl group. |
| ~125.0 | C-3 | Aromatic CH carbon. |
| ~18.0 | C-8 (-CH₃) | Methyl group carbons typically appear in the upfield region of the spectrum. |
Visualizing NMR Assignments
The following diagram illustrates the predicted proton assignments for this compound.
Caption: Predicted ¹H NMR assignments for the compound.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters for ¹H NMR: Use a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Parameters for ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |
| 2980 - 2850 | Weak-Medium | C-H Stretch | Methyl Group (-CH₃) |
| 1725 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer)[4][5] |
| 1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid[6] |
| ~920 | Broad, Medium | O-H Bend (Out-of-plane) | Carboxylic Acid Dimer[7] |
| 800 - 700 | Strong | C-Cl Stretch | Aryl Halide |
The most distinctive feature will be the extremely broad O-H stretching band from the carboxylic acid, which is a result of strong intermolecular hydrogen bonding.[5][7] This band often overlaps with the C-H stretching vibrations.[6]
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺•): The presence of chlorine will result in a characteristic isotopic pattern. The molecular ion peak should appear at m/z 171 , corresponding to the ³⁵Cl isotope. A smaller peak, known as the M+2 peak, will be observed at m/z 173 with approximately one-third the intensity of the M⁺• peak, which is characteristic for a molecule containing one chlorine atom.
-
Major Fragments: The fragmentation is driven by the stability of the pyridine ring and the lability of the carboxylic acid group.
| m/z | Proposed Fragment | Identity |
| 154 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 136 | [M - Cl]⁺ | Loss of a chlorine radical |
| 126 | [M - COOH]⁺ | Loss of the carboxyl group (decarboxylation) |
| 112 | [M - OH - C₂H₂]⁺ | Subsequent fragmentation of the ring |
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.
Caption: Predicted major fragmentation routes in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique that is excellent for confirming the molecular weight via protonation ([M+H]⁺) or deprotonation ([M-H]⁻).
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, this typically involves a direct insertion probe for solid samples. For ESI, the sample would first be dissolved in a suitable solvent (e.g., methanol/water).
-
Mass Analyzer: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (including its isotopic pattern) and major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.
Spectroscopic Analysis Workflow
The comprehensive characterization of this compound follows a logical workflow to ensure structural confirmation and purity assessment.
Caption: General workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy provides definitive evidence for the presence of the critical carboxylic acid functional group through its unique, broad O-H stretch and sharp C=O absorption. Finally, mass spectrometry confirms the correct molecular weight via the molecular ion and its characteristic chlorine isotopic pattern, while fragmentation analysis provides further structural corroboration. Together, these techniques provide a robust and unambiguous analytical package for the verification of this important chemical entity.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 1166828-13-2 | this compound - Synblock [synblock.com]
- 3. This compound | C7H6ClNO2 | CID 18324437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Technical Guide to 6-Chloro-5-methylpyridine-2-carboxylic Acid: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Picolinic Acids
In the landscape of medicinal chemistry and drug development, the pyridine ring remains a cornerstone scaffold, prized for its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions with biological targets. Within this class, substituted picolinic acids (pyridine-2-carboxylic acids) have emerged as particularly valuable synthons. Their bifunctional nature—a nucleophilic nitrogen atom and a carboxylic acid handle for amide coupling—provides a versatile platform for constructing complex molecular architectures.
This guide focuses on a specific, high-value derivative: 6-Chloro-5-methylpyridine-2-carboxylic acid . The strategic placement of its substituents—a chloro group at the 6-position, a methyl group at the 5-position, and the carboxylic acid at the 2-position—creates a unique electronic and steric profile. This profile is increasingly sought after for the development of targeted therapeutics, particularly in the realm of kinase inhibitors, where precise molecular recognition is paramount for efficacy and selectivity. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its identification, synthesis, characterization, and application.
Core Molecular Identifiers and Physicochemical Properties
Accurate identification is the foundation of all chemical research and development. This compound is unambiguously defined by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| InChIKey | ZURJURQGGWNOFN-UHFFFAOYSA-N | [1] |
| CAS Number | 1166828-13-2 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Canonical SMILES | CC1=C(N=C(C=C1)C(=O)O)Cl | [1] |
The compound's physicochemical properties are critical for predicting its behavior in both synthetic and biological systems.
| Property | Predicted Value | Source |
| pKa | 3.44 ± 0.10 | [1] |
| Topological Polar Surface Area | 50.2 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Complexity | 163 | [1] |
The predicted pKa suggests it is a moderately strong acid, a property that influences its solubility and interaction with biological targets at physiological pH.
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A logical and field-proven approach begins with a common starting material, 3-methylpyridine (β-picoline), and proceeds through the key intermediate, 2-chloro-5-methylpyridine.
Caption: High-level synthetic workflow.
Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine (Intermediate)
The chlorination of 3-methylpyridine must be directed to the 2-position, which can be challenging. A robust method involves the use of a suitable catalyst in an airlift loop reactor to improve selectivity and yield[2].
Materials:
-
3-Methylpyridine (β-picoline)
-
Palladium chloride (PdCl₂) catalyst
-
Chlorine (Cl₂) gas
-
Solvent (e.g., CCl₄)
Procedure:
-
Set up an airlift loop reactor equipped with a gas inlet, condenser, and temperature probe.
-
Charge the reactor with a solution of 3-methylpyridine in the chosen solvent and add the palladium chloride catalyst.
-
Heat the mixture to the target reaction temperature (e.g., 100-150°C).
-
Introduce a controlled flow of chlorine gas into the reactor. The airlift loop design ensures efficient gas-liquid mixing and circulation.
-
Monitor the reaction progress using Gas Chromatography (GC) until the desired conversion of the starting material is achieved.
-
Upon completion, cool the reaction mixture and quench any remaining chlorine.
-
The crude product is purified by distillation under reduced pressure to yield 2-chloro-5-methylpyridine.
Causality: The use of a palladium catalyst is crucial for directing the chlorination to the 2-position of the pyridine ring, which is activated by the ring nitrogen. The airlift loop reactor is chosen to maximize the interfacial area between the gas (Cl₂) and liquid phases, enhancing reaction rates and improving selectivity over undesired polychlorinated byproducts[2].
Experimental Protocol: Oxidation to the Carboxylic Acid (Target Molecule)
The final step involves the selective oxidation of the methyl group on the precursor to the carboxylic acid. This transformation can be achieved using a strong oxidizing agent under acidic conditions, a method validated for similar substituted picolines[3].
Materials:
-
2-Chloro-5-methylpyridine
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid to an aqueous solution.
-
Add potassium dichromate to the cooled acid solution, followed by the 2-chloro-5-methylpyridine intermediate.
-
Heat the reaction mixture to reflux (typically 100-110°C) for several hours. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture in an ice bath. The crude product may precipitate.
-
Pour the cooled mixture over crushed ice and adjust the pH to ~3-4 with a concentrated sodium hydroxide solution to precipitate the carboxylic acid.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Self-Validation: The protocol is self-validating as the product's purity can be rigorously assessed at each stage. The intermediate's identity is confirmed by GC-MS, and the final product's structure and purity are verified by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC, as detailed in the following section.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons and two doublets for the aromatic protons on the pyridine ring. The carboxylic acid proton will appear as a very broad singlet far downfield.
-
Prediction: Based on data for 6-methyl-2-pyridinecarboxylic acid[4] and the deshielding effect of the C6-chloro group, the aromatic protons (H3 and H4) would be expected to shift downfield.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) |
| H-3 | ~7.6 - 7.8 | Doublet (d) |
| H-4 | ~7.9 - 8.1 | Doublet (d) |
| -COOH | ~11.0 - 13.0 | Broad Singlet (br s) |
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid is characteristically deshielded.
-
Prediction: The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing effects of the nitrogen atom, the chloro group, and the carboxylic acid. The carbonyl carbon typically appears in the 165-175 ppm range for pyridine carboxylic acids[5].
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Expected Molecular Ion Peak (M⁺): m/z ≈ 171 (corresponding to the ³⁵Cl isotope) and m/z ≈ 173 (the M+2 peak, with ~1/3 the intensity, characteristic of a single chlorine atom).
-
Key Fragmentation: A primary fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da), leading to a significant fragment at m/z ≈ 126. Data from the methyl ester of the title compound shows a strong molecular ion peak, supporting the stability of the core ring structure under ionization.
Applications in Drug Discovery & Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a strategically designed building block for creating high-value pharmaceutical compounds. Its utility stems from the specific roles each substituent plays in molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Functional roles in drug design.
-
Kinase Inhibitors: The primary application of this scaffold is in the synthesis of ATP-competitive kinase inhibitors. Many potent inhibitors, such as the dual Src/Abl inhibitor Dasatinib, utilize a substituted chlorophenyl or chloropyridyl moiety to occupy a key hydrophobic pocket in the kinase active site[6].
-
The Carboxylic Acid: This group serves as the primary attachment point. It is typically activated and coupled with various amine-containing fragments to explore the Structure-Activity Relationship (SAR) and optimize binding to the target protein.
-
The Pyridine Nitrogen & C6-Chloro Group: This arrangement is critical for interacting with the "hinge region" of the kinase, a conserved backbone that forms hydrogen bonds with ATP. The pyridine nitrogen can act as a hydrogen bond acceptor, while the adjacent chloro group can fit into a nearby hydrophobic pocket, enhancing binding affinity and selectivity[7].
-
-
Agrochemicals: Similar to pharmaceuticals, the pyridine core is a validated toxophore in agrochemicals. The precursor, 2-chloro-5-methylpyridine, is a known intermediate for herbicides[4]. The carboxylic acid derivative can be used to synthesize new crop protection agents with tailored properties.
Conclusion
This compound represents a sophisticated chemical building block whose value is defined by the precise arrangement of its functional groups. Its synthesis, while requiring careful control, is achievable through established chemical transformations. As a key intermediate, it provides a direct route to novel compounds targeting critical enzymes like protein kinases. For researchers in drug discovery and development, a thorough understanding of this molecule's properties, synthesis, and strategic utility is essential for leveraging its full potential in the creation of next-generation targeted therapies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]
- 7. Methyl 6-chloro-5-Methylpicolinate(178421-22-2) 1H NMR [m.chemicalbook.com]
Methodological & Application
6-Chloro-5-methylpyridine-2-carboxylic acid as an intermediate for lumacaftor synthesis.
Application Note & Protocols
Strategic Synthesis of Lumacaftor: The Role of 6-Chloro-5-methylpyridine-2-carboxylic Acid as a Key Intermediate
Abstract
Lumacaftor (VX-809) is a cornerstone therapy for cystic fibrosis (CF) patients homozygous for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Its mechanism relies on correcting the misfolding of the F508del-CFTR protein, enabling its trafficking to the cell surface.[1][2] The commercial success and therapeutic importance of lumacaftor necessitate a robust, scalable, and efficient synthetic pathway. This document provides a detailed technical guide on the synthesis and application of a pivotal intermediate, This compound , in the construction of lumacaftor. We will elucidate the synthetic strategy, provide step-by-step protocols for its preparation and subsequent conversion, and discuss the critical process parameters and analytical controls required to ensure high purity and yield.
Introduction: The Synthetic Challenge of Lumacaftor
The molecular architecture of lumacaftor features a complex assembly of three key fragments: a substituted cyclopropanecarboxamide core, a difluorinated benzodioxole moiety, and a methyl-substituted pyridine ring linked to a benzoic acid. The convergence of these fragments requires a meticulously planned synthetic sequence. One of the most critical steps in many reported syntheses is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms the biaryl bond in the final stages of the synthesis.[3] This strategy hinges on the availability of a functionalized pyridine precursor that can be efficiently coupled.
While several routes to lumacaftor exist, many rely on the intermediate 6-chloro-5-methylpyridin-2-amine.[4][5] This guide focuses on a strategic pathway that utilizes This compound . This intermediate offers significant versatility, as the carboxylic acid functional group can be readily converted into the required amine via robust chemical transformations, such as the Curtius rearrangement. This approach provides an alternative and controllable route to a critical precursor.
Synthesis of the Key Intermediate: this compound
The preparation of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The following protocol outlines a representative synthesis starting from commercially available materials.
Synthetic Pathway Overview
The synthesis begins with the chlorination and subsequent functionalization of a pyridine derivative. The introduction of the methyl and chloro substituents, followed by the formation of the carboxylic acid, is a key sequence.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-5-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tosyl cyanide (Tos-CN)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Protocol:
Step 1: Lithiation and Cyanation
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at this temperature.
-
In a separate flask, dissolve tosyl cyanide (1.2 eq) in anhydrous THF.
-
Add the tosyl cyanide solution to the reaction mixture dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 6-Chloro-5-methylpyridine-2-carbonitrile.
Step 2: Hydrolysis to Carboxylic Acid
-
Combine the crude carbonitrile from the previous step with a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approx. 120-130 °C) for 6-8 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Adjust the pH of the solution to ~3-4 with a saturated sodium bicarbonate solution. The product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford This compound .[6][7]
Expertise & Causality: The choice of n-BuLi at -78 °C is critical for regioselective deprotonation at the C6 position, which is the most acidic proton due to the inductive effects of the ring nitrogen and the C2-chloro group. Tosyl cyanide is an effective electrophilic cyanide source. The subsequent harsh acidic hydrolysis is necessary to convert the stable nitrile group into a carboxylic acid.
Characterization Data
| Analysis | Expected Result for this compound |
| Molecular Formula | C₇H₆ClNO₂[6] |
| Molecular Weight | 171.58 g/mol [6] |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, COOH), 8.0 (d, 1H), 7.8 (d, 1H), 2.4 (s, 3H, CH₃) |
| LC-MS | [M+H]⁺ = 172.0 |
| Purity (HPLC) | >98% |
Application in Lumacaftor Synthesis: From Acid to Amine and Final Coupling
The synthesized this compound is now strategically converted into the key amine precursor, which is then elaborated into lumacaftor.
Overall Workflow
This phase of the synthesis involves three key transformations: the conversion of the carboxylic acid to an amine, the formation of the central amide bond, and the final Suzuki cross-coupling to build the biaryl system.
Caption: Overall workflow from the carboxylic acid intermediate to the final Lumacaftor product.
Protocol 1: Curtius Rearrangement to 6-Chloro-5-methylpyridin-2-amine
Rationale: The Curtius rearrangement is a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom. It proceeds through an isocyanate intermediate and avoids the use of more hazardous reagents associated with other rearrangements.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Sodium azide (NaN₃)
-
Toluene, tert-Butanol
-
Hydrochloric acid (HCl)
Protocol:
-
Suspend the carboxylic acid (1.0 eq) in toluene containing a catalytic amount of DMF.
-
Add thionyl chloride (1.5 eq) dropwise and heat the mixture to 70 °C for 2-3 hours until a clear solution is formed. Cool to room temperature.
-
In a separate flask, dissolve sodium azide (2.0 eq) in a minimal amount of water and add it to a biphasic mixture of the acyl chloride solution and water at 0 °C. Stir vigorously for 1 hour.
-
Separate the organic layer, dry it briefly over anhydrous MgSO₄, and transfer it to a new flask.
-
Heat the toluene solution to reflux (~110 °C). The acyl azide will rearrange to the isocyanate, which can be observed by the evolution of N₂ gas.
-
After the rearrangement is complete (1-2 hours), add aqueous HCl and continue refluxing for 4-6 hours to hydrolyze the isocyanate (or its trapped adduct) to the amine.
-
Cool the reaction, basify with NaOH solution, and extract the product 6-chloro-5-methylpyridin-2-amine with ethyl acetate. Purify by column chromatography or recrystallization.[4][5]
Protocol 2: Amide Coupling
Protocol:
-
In a reaction vessel, dissolve 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (1.0 eq), 6-chloro-5-methylpyridin-2-amine (1.05 eq), and a coupling agent like HATU (1.2 eq) in an anhydrous aprotic solvent such as DMF.
-
Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the mixture.
-
Stir at room temperature for 12-18 hours.
-
Monitor the reaction by HPLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product, N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide, can be purified by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling to Lumacaftor
Rationale: This palladium-catalyzed reaction is a powerful C-C bond-forming tool, ideal for constructing the biaryl linkage in lumacaftor.[3] The choice of Pd(dppf)Cl₂ as the catalyst is common for such couplings due to its high activity and stability.[8]
Materials:
-
N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide
-
3-Boronobenzoic acid
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water mixture
Protocol:
-
To a degassed solution of the amide intermediate (1.0 eq) in DMF, add 3-boronobenzoic acid (1.5 eq), aqueous potassium carbonate solution (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).[8]
-
Heat the reaction mixture to 100-150 °C for 1-2 hours, monitoring by HPLC.[8]
-
Upon completion, cool the mixture, filter through Celite to remove the palladium catalyst, and dilute with water.[8]
-
Acidify the aqueous solution with HCl to precipitate the crude lumacaftor.
-
Filter the solid and purify by recrystallization from a suitable solvent system (e.g., formic acid/water or acetonitrile/water) to yield pure lumacaftor.[8]
Analytical Quality Control
Rigorous analytical testing is paramount in pharmaceutical synthesis. The identity and purity of the this compound intermediate and the final lumacaftor API must be confirmed.
| Parameter | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to reference spectra |
| Purity Assay | Reverse-Phase HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA, UV detection at 254 nm) | ≥99.5% |
| Residual Solvents | Headspace GC-MS | Conforms to ICH Q3C limits |
| Heavy Metals | ICP-MS | Conforms to USP <232> limits |
| Related Substances | Validated HPLC method | Individual impurities ≤0.10%, Total impurities ≤0.5% |
Conclusion
This compound stands as a highly valuable and versatile intermediate in the synthesis of lumacaftor. The protocols detailed herein demonstrate a robust pathway that leverages this building block, converting it through a series of reliable and well-understood chemical transformations into the final active pharmaceutical ingredient. By employing this strategic intermediate, chemists can access an alternative and highly controllable route to lumacaftor, facilitating process optimization and scale-up for the manufacturing of this life-changing therapy for cystic fibrosis. The successful implementation of this synthesis requires careful attention to reaction conditions and rigorous analytical control, ensuring the final product meets the stringent quality standards of the pharmaceutical industry.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 1166828-13-2 [sigmaaldrich.com]
- 8. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]
Application Notes & Protocols: Pyridine Carboxylic Acid Derivatives as Versatile Enzyme Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine carboxylic acid scaffold, encompassing isomers like picolinic, nicotinic, and isonicotinic acids, represents a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique electronic properties, including an electron-deficient aromatic ring and the capacity for hydrogen bonding and metal coordination via the carboxyl group, make it a highly versatile framework for designing potent and selective enzyme inhibitors.[1] This guide provides an in-depth exploration of the application of these derivatives, focusing on their mechanisms of action against critical enzyme targets in oncology and immunology. We present field-proven protocols for evaluating inhibitory activity and discuss key structure-activity relationships (SAR) to empower researchers in the rational design of next-generation therapeutics.
The Pyridine Carboxylic Acid Scaffold: A Privileged Structure in Enzyme Inhibition
The therapeutic success of pyridine carboxylic acid derivatives stems from a combination of favorable biochemical and physical properties. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxylic acid moiety can act as a hydrogen bond donor, an anion, or a metal-chelating group.[1] This dual functionality allows for multiple points of interaction within an enzyme's active site, enhancing binding affinity and specificity.[1] Furthermore, the pyridine ring is readily amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug candidates.[1] These derivatives have been successfully developed into inhibitors for a wide array of enzymes, including kinases, histone deacetylases (HDACs), and poly(ADP-ribose) polymerases (PARPs), leading to treatments for diseases ranging from cancer to tuberculosis.[1][2][3]
Core Chemical Structures
The foundational scaffolds are the three isomers of pyridine carboxylic acid:
-
Picolinic Acid (Pyridine-2-carboxylic acid)
-
Nicotinic Acid (Pyridine-3-carboxylic acid)
-
Isonicotinic Acid (Pyridine-4-carboxylic acid)
Derivatization, typically at the carboxyl group to form amides or esters, and substitution on the pyridine ring, are common strategies to modulate activity.
Key Enzyme Targets & Therapeutic Applications
The versatility of the pyridine carboxylic acid scaffold has enabled the targeting of several critical enzyme classes. Here, we focus on three prominent examples in modern drug discovery.
Poly(ADP-ribose) Polymerase (PARP) Inhibition in Oncology
Mechanism of Action: PARP enzymes, particularly PARP1, are central to the DNA single-strand break repair (SSBR) pathway.[5] Many pyridine carboxylic acid derivatives function as NAD+ mimetics. By occupying the NAD+ binding site in the PARP active site, they competitively inhibit the synthesis of poly(ADP-ribose) chains, a process critical for recruiting other DNA repair factors.[5] In cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), inhibiting PARP-mediated SSBR leads to the accumulation of double-strand breaks during replication. This overwhelming DNA damage cannot be repaired, resulting in selective cell death, a concept known as synthetic lethality.
Therapeutic Significance: PARP inhibitors have revolutionized the treatment of cancers with BRCA mutations, particularly ovarian and breast cancers.
Histone Deacetylase (HDAC) Inhibition for Epigenetic Regulation
Mechanism of Action: HDACs are zinc-dependent enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[6][7] The carboxylic acid or a derivative like a hydroxamic acid group on the pyridine scaffold acts as a critical zinc-binding group (ZBG).[7] This chelation of the catalytic zinc ion in the HDAC active site potently inhibits the enzyme's deacetylase activity.[6] This leads to histone hyperacetylation, a relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes.[8]
Therapeutic Significance: HDAC inhibitors are used in the treatment of hematological malignancies like cutaneous T-cell lymphoma (CTCL) and are being investigated for a wide range of other cancers.[7]
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition in Immuno-Oncology
Mechanism of Action: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][9] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion, which arrests the proliferation of effector T cells.[9] Simultaneously, the accumulation of kynurenine promotes the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), creating a profoundly immunosuppressive environment that allows the tumor to evade immune destruction.[3][9][10] Pyridine carboxylic acid derivatives can inhibit IDO1 through various mechanisms, including competitive inhibition at the substrate-binding site or interaction with the heme cofactor.
Therapeutic Significance: IDO1 inhibitors are a major focus of cancer immunotherapy research, often explored in combination with checkpoint inhibitors (e.g., anti-PD-1) to restore anti-tumor immunity.[1][2]
Protocols for Evaluating Inhibitory Activity
The following protocols are presented as robust, field-proven methods for assessing the inhibitory potential of pyridine carboxylic acid derivatives against their target enzymes.
General Synthesis of Pyridine Carboxamide Derivatives
A common and direct method for synthesizing the amide derivatives used in these studies involves the activation of the carboxylic acid followed by coupling with a desired amine.
Diagram: General Synthetic Workflow The following diagram illustrates a standard one-pot synthesis of N-alkyl-N-phenylpicolinamides.
Caption: General workflow for pyridine carboxamide synthesis.
Protocol: Causality Note: This protocol uses thionyl chloride to convert the carboxylic acid to a more reactive acyl chloride intermediate in situ, facilitating nucleophilic attack by the amine.
-
To a solution of the pyridine carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 16 hours to ensure complete formation of the acid chloride.[11]
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in DCM.
-
Add the amine solution dropwise to the cooled acid chloride solution.
-
Allow the reaction to proceed at room temperature for 16 hours.[11]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure amide derivative.[11]
In Vitro Enzyme Assay: PARP1 Inhibition (IC₅₀ Determination)
This protocol describes a histone-coating based assay to measure the PARylation activity of recombinant PARP1 and determine inhibitor potency.[12]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1-coated 96-well plates
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT
-
Primary Antibody: Anti-PAR antibody
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 1 M H₂SO₄
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyridine carboxylic acid derivative in Assay Buffer containing a final DMSO concentration ≤1%. Causality Note: High concentrations of DMSO can inhibit enzyme activity, so keeping it constant and low is critical for accurate results.
-
Reaction Setup:
-
Add 25 µL of Assay Buffer to all wells of the histone-coated plate.
-
Add 12.5 µL of the test inhibitor dilutions to the appropriate wells.[13] Include a "no inhibitor" positive control (vehicle only) and a "no enzyme" blank control.
-
Prepare a master mix of PARP1 enzyme and activated DNA in Assay Buffer. Add 12.5 µL of this mix to each well (except blanks).[13]
-
-
Reaction Initiation: Start the PARylation reaction by adding 25 µL of NAD+ solution to each well.[13] The final volume should be 75 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Stop the reaction by washing the plate three times with PBST. This removes unused NAD+ and unbound enzyme.[13]
-
Add 100 µL of diluted anti-PAR primary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 60 minutes.
-
Wash the plate four times with PBST.
-
Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (approx. 15-20 minutes).
-
Stop the colorimetric reaction by adding 100 µL of Stop Solution.
-
-
Data Acquisition & Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the blank control values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition) and blank control (100% inhibition).
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vitro Enzyme Assay: HDAC Activity (IC₅₀ Determination)
This fluorometric two-step assay measures the activity of class I and II HDACs.
Materials:
-
Purified HDAC enzyme (e.g., recombinant human HDAC1)
-
Fluorometric Substrate: Boc-Lys(Ac)-AMC
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4
-
Developer: Trypsin solution (e.g., 50 mg/mL in TBS)[14]
-
Positive Control Inhibitor: SAHA (Vorinostat) or Trichostatin A (TSA)
-
384-well black microplates (for low-volume fluorescence)
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the HDAC substrate in Assay Buffer.
-
Prepare serial dilutions of the test compound and the positive control inhibitor (SAHA) in Assay Buffer.
-
-
Step 1: Deacetylation Reaction
-
To each well, add 42.5 µL of diluted HDAC enzyme.[14]
-
Add 2.5 µL of the test compound dilution (or SAHA for positive control, or buffer for negative control).[14]
-
Initiate the reaction by adding 5 µL of the substrate working solution.
-
Incubate at 37 °C for 30 minutes. Causality Note: This incubation allows the HDAC enzyme to remove the acetyl group from the substrate. The fluorophore (AMC) remains quenched at this stage.
-
-
Step 2: Development
-
Stop the enzymatic reaction and develop the signal by adding 20 µL of the Trypsin solution to each well.[15] Causality Note: Trypsin specifically cleaves the deacetylated substrate, releasing the AMC fluorophore. It will not cleave the acetylated substrate, ensuring the signal is directly proportional to HDAC activity.
-
Incubate for 15-20 minutes at room temperature.
-
-
Data Acquisition & Analysis:
Cell-Based Assay: IDO1 Inhibition in Cancer Cells
This protocol measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of its metabolic product, kynurenine.
Diagram: IDO1-Mediated Immune Evasion Pathway The following diagram illustrates how IDO1 activity in tumor cells suppresses the anti-cancer immune response.
Caption: IDO1 pathway leading to tumor immune evasion.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells).[4]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human Interferon-gamma (IFN-γ).
-
Reagent for kynurenine detection: p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
Trichloroacetic acid (TCA).
Protocol:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[4]
-
IDO1 Induction and Inhibition:
-
The next day, remove the medium.
-
Add fresh medium containing serial dilutions of the test compound.
-
Add IFN-γ to all wells (except for an unstimulated control) to a final concentration of 100 ng/mL.[4] Causality Note: IFN-γ is a potent inducer of IDO1 expression in many cancer cell lines, mimicking an inflammatory signal in the tumor microenvironment.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, carefully transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate.[4]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[4]
-
Incubate the plate at 50°C for 30 minutes. Causality Note: This step hydrolyzes N-formylkynurenine, the direct product of IDO1, into the more stable kynurenine for detection.[4][16]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the clear supernatant to a new plate.
-
Add 100 µL of 2% (w/v) p-DMAB reagent to each well and mix.
-
Incubate for 10 minutes at room temperature. A yellow color will develop in the presence of kynurenine.
-
-
Data Acquisition & Analysis:
Data Presentation & Structure-Activity Relationship (SAR)
Systematic evaluation of analog series is crucial for optimizing potency and selectivity. Data should be organized to clearly illustrate trends.
Table 1: Example SAR Data for a Hypothetical Pyridine Carboxamide Series against PARP1
| Compound ID | R1 Group (Pyridine C4) | R2 Group (Amide) | PARP1 IC₅₀ (nM) | Cell Viability IC₅₀ (nM) (BRCA1-mutant cells) |
| PCA-001 | -H | -Cyclopropyl | 85.2 | 150.6 |
| PCA-002 | -F | -Cyclopropyl | 25.6 | 40.1 |
| PCA-003 | -Cl | -Cyclopropyl | 30.1 | 55.8 |
| PCA-004 | -F | -Propyl | 48.9 | 90.3 |
| PCA-005 | -F | -Phenyl | 110.4 | >500 |
SAR Insights from Table 1:
-
Halogen Substitution: Introduction of a small electron-withdrawing group like fluorine at the R1 position (PCA-002 vs. PCA-001) significantly improves potency. This suggests a favorable interaction, possibly a hydrogen bond or dipole interaction, in the PARP1 active site.
-
Amide Moiety: A small, rigid cycloalkyl group at R2 (PCA-002) is preferred over a more flexible alkyl chain (PCA-004) or a bulky aromatic ring (PCA-005). The poor cellular activity of PCA-005, despite moderate enzyme inhibition, may suggest issues with cell permeability or efflux.
Conclusion and Future Directions
Pyridine carboxylic acid derivatives are undeniably a privileged scaffold in enzyme inhibitor design, offering a potent combination of binding interactions and synthetic tractability. The protocols outlined in this guide provide a robust framework for the discovery and characterization of novel inhibitors targeting key enzymes in cancer and immunology. Future research will likely focus on developing derivatives with enhanced isoform selectivity (e.g., for specific HDACs) and novel mechanisms of action, further expanding the therapeutic utility of this remarkable chemical class.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]
- 9. fortislife.com [fortislife.com]
- 10. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Application Note: Experimental Protocols for the Synthesis of Pyridine Carboxamides
Abstract
The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2] This guide provides an in-depth exploration of robust and field-proven synthetic methodologies for the construction of pyridine carboxamides. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for both practical application and strategic protocol design. The protocols detailed herein cover classical amide coupling strategies, modern catalytic cross-coupling reactions, and emerging green chemistry approaches, ensuring a versatile toolkit for tackling diverse synthetic challenges.
The Workhorse: Amide Coupling of Pyridine Carboxylic Acids
The most direct and widely practiced approach for synthesizing pyridine carboxamides is the coupling of a pyridine carboxylic acid with a primary or secondary amine. This reaction is deceptively simple, as a direct combination is unfavorable; the basic amine will deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[3] Therefore, the core principle of this method is the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate susceptible to nucleophilic attack by the amine.
Mechanism: Carbodiimide-Mediated Activation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that serve as exemplary activators.[3][4] The reaction proceeds via a two-step mechanism:
-
Activation: The carbodiimide reacts with the pyridine carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic ester with an excellent leaving group.[5][6]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea. This attack forms a tetrahedral intermediate which then collapses to yield the stable amide bond and a soluble urea byproduct.[3]
A critical side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can halt the reaction and complicate purification.[5][7] To mitigate this and improve efficiency, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to rearrangement but still highly reactive towards amines.[6][8]
Caption: Carbodiimide (EDC) coupling mechanism and side reaction.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical and depends on the substrate scope, desired reaction conditions, and purification strategy.
| Reagent | Acronym | Key Advantages | Key Disadvantages |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble urea byproduct (easy removal via aqueous workup).[6] | Less stable in aqueous media, especially at low pH.[7][9] |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, highly effective in organic solvents. | Dicyclohexylurea (DCU) byproduct is poorly soluble, often requiring filtration.[8] |
| N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents.[8] | |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High reactivity, low racemization. | Stoichiometric carcinogen (HMPA) is formed as a byproduct. |
| 1-Propylphosphonic Anhydride | T3P® | High yields, clean reactions, broad functional group tolerance.[10] | Requires a base to neutralize the phosphoric acid byproduct. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very fast reaction rates, low epimerization, effective for hindered substrates.[11] | Higher cost compared to carbodiimides. |
Detailed Experimental Protocol: EDC/NHS Coupling
This protocol describes a general procedure for the synthesis of N-benzylpicolinamide from picolinic acid and benzylamine.
Materials:
-
Picolinic acid (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
EDC·HCl (1.2 equiv)
-
N-hydroxysuccinimide (NHS) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 equiv) and NHS (1.1 equiv). Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. The solution may become cloudy. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure formation of the NHS-active ester.
-
Amine Addition: In a separate flask, dissolve benzylamine (1.05 equiv) and TEA (2.0 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure pyridine carboxamide.
Alternative Strategies for Pyridine Carboxamide Synthesis
While direct coupling is versatile, other methods are advantageous for specific substrates or large-scale synthesis.
From Pyridine Acyl Halides (Schotten-Baumann Conditions)
This classic method involves converting the pyridine carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[11] The resulting acyl chloride is then reacted with the amine in the presence of a base (like pyridine or triethylamine) to form the amide.[12][13] This method is robust but requires careful handling of the corrosive and moisture-sensitive reagents.
Palladium-Catalyzed Buchwald-Hartwig Amination
For more complex or sterically hindered targets, modern cross-coupling reactions provide a powerful alternative. The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with a pyridine halide (or triflate).[14][15] This reaction has a broad substrate scope and excellent functional group tolerance, making it invaluable in pharmaceutical synthesis.[16] The choice of ligand (e.g., XPhos, SPhos) is crucial and depends on the specific coupling partners.[17]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Green Chemistry: Enzyme-Catalyzed Synthesis
Biocatalysis offers an environmentally friendly route to pyridine carboxamides. For instance, lipases such as Novozym® 435 can catalyze the amidation of pyridine esters (e.g., methyl nicotinate) with amines in organic solvents.[4][18] These reactions proceed under mild conditions (e.g., 50 °C) and can be implemented in sustainable continuous-flow microreactors, leading to high yields and significantly shorter reaction times compared to batch processes.[19] Another enzymatic approach is the hydrolysis of cyanopyridines using nitrilase enzymes to produce the corresponding carboxamide or carboxylic acid.[20][21]
References
- 1. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 10. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioencapsulation.net [bioencapsulation.net]
The Strategic Utility of 6-Chloro-5-methylpyridine-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the architecture of numerous FDA-approved therapeutics.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its susceptibility to a variety of chemical modifications, make it a versatile scaffold for engaging with biological targets.[1][2] Within this esteemed class of compounds, 6-Chloro-5-methylpyridine-2-carboxylic acid has emerged as a particularly valuable building block, especially in the pursuit of novel kinase inhibitors. This technical guide will provide an in-depth exploration of the applications of this scaffold, complete with detailed protocols and an analysis of its strategic importance in medicinal chemistry.
The intrinsic properties of this compound offer a compelling rationale for its use. The pyridine core provides a rigid framework that can be tailored to fit into the active sites of enzymes, particularly the ATP-binding pocket of kinases. The carboxylic acid at the 2-position serves as a crucial handle for synthetic elaboration, most commonly through amide bond formation, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR). Furthermore, the chloro and methyl substituents at the 6- and 5-positions, respectively, are not mere decorations. The chlorine atom can engage in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and modulating the compound's physicochemical properties. The methyl group can provide favorable steric interactions and influence the overall electronic nature of the pyridine ring.
This guide will delve into the practical synthesis of derivatives from this scaffold, explore its application in the context of a clinically relevant kinase inhibitor, and provide detailed experimental protocols for researchers in the field.
Physicochemical Properties and Data
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis.
| Property | Value | Source |
| CAS Number | 1166828-13-2 | [3][4] |
| Molecular Formula | C₇H₆ClNO₂ | [3][4] |
| Molecular Weight | 171.58 g/mol | [3][4] |
| Predicted pKa | 3.44 ± 0.10 | [3] |
| Topological Polar Surface Area | 50.2 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis of the Core Scaffold: A Proposed Route
One potential precursor is 2-chloro-5-methylpyridine, whose synthesis has been described.[5][6][7] The subsequent oxidation of the 5-methyl group to a carboxylic acid at the 2-position is a challenging transformation that requires careful selection of oxidizing agents to avoid over-oxidation or degradation of the pyridine ring.
A potential, though unverified, synthetic pathway is outlined below:
Caption: A plausible synthetic route to this compound.
Note: This proposed synthesis is illustrative and would require significant experimental optimization. Researchers should consult specialized literature on pyridine oxidation for detailed procedures and safety precautions.
Application in Kinase Inhibitor Scaffolds: A Case Study of CX-4945 (Silmitasertib)
While a marketed drug containing the exact this compound scaffold is yet to be identified, the closely related compound CX-4945 (Silmitasertib) serves as an exemplary case study. CX-4945 is a potent and selective, orally bioavailable inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2) that has undergone clinical trials for various cancers.[8][9][10]
CX-4945 features a 5-(3-chlorophenylamino)benzo[c][2][11]naphthyridine-8-carboxylic acid core.[10] Although the heterocyclic system is different, the presence of a carboxylic acid and a chloro-substituted phenyl ring highlights the strategic importance of these functionalities in achieving high-affinity binding to the ATP pocket of kinases. The carboxylic acid group in CX-4945 is a rare feature in kinase inhibitors and is crucial for its potent inhibition of CK2.[12]
The Role of Protein Kinase CK2 in Cellular Signaling
Protein Kinase CK2 is a serine/threonine kinase that is constitutively active and overexpressed in many human cancers.[8][10] It plays a critical role in cell growth, proliferation, and survival by phosphorylating a vast number of substrates involved in key signaling pathways.[3][13][14] One of the most important pathways regulated by CK2 is the PI3K/Akt/mTOR pathway, which is a central regulator of cellular metabolism and survival.[14][15]
CK2 can directly phosphorylate Akt at Ser129, contributing to its full activation.[14] Activated Akt, in turn, phosphorylates and regulates a multitude of downstream targets, including mTOR, leading to increased protein synthesis and cell growth, and inhibition of apoptosis. By inhibiting CK2, compounds like CX-4945 can attenuate the pro-survival signals of the PI3K/Akt/mTOR pathway, making cancer cells more susceptible to apoptosis.[8][15]
Caption: The inhibitory action of CX-4945 on the CK2-mediated PI3K/Akt/mTOR signaling pathway.
Experimental Protocols: Amide Coupling of this compound
The carboxylic acid moiety of this compound is a versatile functional group for the synthesis of compound libraries via amide bond formation. Below are two standard protocols for amide coupling, a fundamental reaction in medicinal chemistry.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a widely used and reliable procedure for forming amide bonds.
Materials:
-
This compound
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine of interest (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates or when racemization is a concern.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine of interest (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 5-7).
Caption: A generalized workflow for amide coupling reactions.
Conclusion and Future Perspectives
This compound represents a valuable and strategically important scaffold in medicinal chemistry. Its rigid core, coupled with the synthetic versatility of the carboxylic acid group and the modulating effects of the chloro and methyl substituents, provides a robust platform for the design of novel therapeutics. The case study of CX-4945, a clinical-stage CK2 inhibitor, underscores the potential of related structures to yield potent and selective enzyme inhibitors. The provided protocols for amide bond formation offer a practical starting point for researchers looking to explore the chemical space around this promising scaffold. As our understanding of the structural requirements for targeting specific kinases and other enzymes continues to evolve, it is anticipated that derivatives of this compound will continue to feature in the discovery of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 11. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 15. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Negishi Cross-Coupling of Pyridylzinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Practicality of Pyridylzinc Reagents in C-C Bond Formation
The Negishi cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] First reported by Nobel laureate Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction couples organozinc reagents with organic halides or triflates.[1][2] Within the vast landscape of cross-coupling methodologies, the use of pyridylzinc reagents has carved a significant niche, particularly in the synthesis of biaryl and heteroaryl motifs that are ubiquitous in pharmaceuticals, natural products, and functional materials.[3][4][5]
This guide provides an in-depth exploration of the Negishi cross-coupling protocol specifically tailored for pyridylzinc chloride. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on the preparation and handling of these air- and moisture-sensitive reagents, and present a detailed, field-proven experimental protocol. The aim is to equip researchers with the knowledge to not only execute this reaction successfully but also to troubleshoot and adapt it for their specific synthetic challenges.
The Mechanistic Heart of the Reaction: A Palladium-Catalyzed Cycle
The generally accepted mechanism for the Negishi cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst.[1][6] This cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (e.g., an aryl or heteroaryl halide) to the Pd(0) catalyst. This step forms a Pd(II) complex.[1][6] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[7]
-
Transmetalation: The organozinc reagent, in this case, pyridylzinc chloride, then undergoes transmetalation with the Pd(II) complex. The pyridyl group is transferred from zinc to palladium, displacing the halide and forming a new Pd(II)-diorganometallic intermediate. This step is often the turnover-limiting step and is a key advantage of organozinc reagents due to their high rate of transfer compared to other organometallics.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the desired carbon-carbon bond of the coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Preparing and Handling Pyridylzinc Chloride: A Practical Guide
Organozinc reagents are known for their sensitivity to air and moisture, necessitating careful handling under inert atmosphere conditions (e.g., using Schlenk line techniques or a glovebox).[7][8][9] The preparation of pyridylzinc chloride can be achieved through several methods, with the choice often depending on the starting material and scale.
A common and effective method involves a halogen-metal exchange followed by transmetalation. For example, a bromopyridine can be treated with an organolithium reagent (like n-butyllithium or the safer n-hexyllithium) at low temperatures to form a pyridyllithium species.[10] This intermediate is then quenched with a solution of zinc chloride to afford the desired pyridylzinc chloride.[10]
Recent Advancements: To address the handling challenges of traditional organozinc solutions, solid, moderately air-stable 2-pyridylzinc reagents have been developed.[11][12][13] These include organozinc pivalates and ligand-stabilized zinc halides (e.g., with 1,4-dioxane), which can often be handled on the bench for short periods and offer improved operational simplicity.[11][12]
Experimental Protocol: Negishi Cross-Coupling of 2-Pyridylzinc Chloride with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed Negishi cross-coupling of in situ generated 2-pyridylzinc chloride with an aryl bromide.
Materials and Equipment:
-
Reagents: 2-Bromopyridine, n-Butyllithium (solution in hexanes), Zinc chloride (anhydrous), Aryl bromide, Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous Tetrahydrofuran (THF).
-
Equipment: Schlenk line, oven-dried glassware (round-bottom flasks, dropping funnel), magnetic stirrer, syringes, needles, argon or nitrogen source.
Workflow Diagram:
Caption: Step-by-step workflow for the Negishi cross-coupling reaction.
Step-by-Step Procedure:
-
Preparation of 2-Pyridylzinc Chloride (in situ):
-
To an oven-dried round-bottom flask under an argon atmosphere, add 2-bromopyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF under argon.
-
Cannula transfer the zinc chloride solution to the pyridyllithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The formation of the pyridylzinc chloride is often indicated by a color change.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared 2-pyridylzinc chloride solution, add the aryl bromide (1.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC/MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Catalyst and Ligand Selection: Tailoring the Reaction for Success
The choice of palladium catalyst and supporting ligands is crucial for a successful Negishi coupling. While Pd(PPh₃)₄ is a commonly used and effective catalyst for many applications involving pyridylzinc reagents,[3] more specialized ligands have been developed to improve yields, broaden the substrate scope, and enable the use of less reactive coupling partners like aryl chlorides.
| Catalyst/Ligand System | Typical Substrates | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Aryl/heteroaryl iodides and bromides | Readily available, cost-effective, and suitable for many standard couplings.[3] |
| Pd₂(dba)₃ / XPhos | Aryl chlorides, sterically hindered substrates | Highly active for challenging substrates, including electron-rich and electron-poor aryl chlorides.[3] |
| Pd-PEPPSI-IPent | Secondary alkylzinc reagents, sterically hindered substrates | Excellent for suppressing side reactions like β-hydride elimination with alkylzinc reagents.[14] |
| Pd(OAc)₂ / CPhos | Secondary alkylzinc reagents with heteroaryl halides | Provides high selectivity for the desired branched product in sp³-sp² couplings.[15][16] |
The development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos and CPhos) has been instrumental in advancing the Negishi coupling.[15][17] These ligands promote the oxidative addition and reductive elimination steps, leading to more efficient catalytic cycles.[18]
Troubleshooting and Key Considerations
-
Low Yields: Incomplete formation of the organozinc reagent is a common issue. Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a robust inert atmosphere. Titrating the organolithium reagent before use is highly recommended.
-
Homocoupling: The formation of bipyridyl side products can occur. This may be minimized by the slow addition of the organolithium reagent and ensuring efficient stirring.
-
Catalyst Decomposition: The Pd(0) catalyst can be sensitive to air. Ensure proper inert atmosphere techniques are used when adding the catalyst.
-
Functional Group Tolerance: A key strength of the Negishi coupling is its excellent functional group tolerance.[5][10] Esters, ketones, amides, and nitriles are generally well-tolerated. However, acidic protons (e.g., from alcohols or primary/secondary amines) will quench the organometallic reagents and should be protected.
Conclusion
The Negishi cross-coupling of pyridylzinc chloride is a powerful and versatile tool for the synthesis of complex molecules in academic and industrial research. While the air and moisture sensitivity of the organozinc reagent requires careful experimental technique, the reaction's high functional group tolerance and the reactivity of the pyridylzinc nucleophile offer significant advantages. By understanding the underlying mechanism, mastering the preparation of the key reagent, and making informed choices about catalysts and ligands, researchers can effectively harness this reaction to advance their synthetic endeavors in drug discovery and materials science.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 12. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 14. Selective Negishi coupling of secondary alkylzinc reagents: Strategy and catalyst design [morressier.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application Notes and Protocols for the Acylation of Picolinic Acid Derivatives
Introduction: The Strategic Importance of Picolinic Acid Derivatives in Medicinal Chemistry
Picolinic acid, a simple pyridine-2-carboxylic acid, and its derivatives are foundational scaffolds in modern drug discovery and development.[1][2][3] Their prevalence stems from the pyridine ring's ability to engage in a multitude of non-covalent interactions and the carboxylic acid moiety's role as a versatile synthetic handle for constructing more complex molecular architectures.[1] Acylation of the picolinic acid core is a critical transformation, enabling the synthesis of a diverse array of amides and esters. These derivatives are prominent in numerous biologically active molecules, including enzyme inhibitors and other therapeutic agents.[1] This guide provides an in-depth exploration of the reaction conditions and methodologies for the acylation of picolinic acid derivatives, tailored for researchers and scientists in the field of drug development.
Core Principles of Picolinic Acid Acylation: Mechanistic Insights
The acylation of picolinic acid derivatives fundamentally involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol (for ester formation) or an amine (for amide formation). The choice of activating agent and reaction conditions is paramount and is dictated by the substrate's stability, the desired product, and the need to avoid side reactions.
Mechanism 1: Acid Chloride Formation
A traditional and robust method for activating a carboxylic acid is its conversion to a highly reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a potent electrophile that readily reacts with nucleophiles.
Key Considerations:
-
Harsh Conditions: The use of thionyl chloride can be harsh and may not be suitable for sensitive substrates.
-
Side Reactions: A notable side reaction when using thionyl chloride with picolinic acid is the potential for chlorination of the pyridine ring, particularly at the 4-position.[4][5] This often necessitates careful control of reaction conditions and purification to separate the desired product from chlorinated byproducts.[4][5]
Mechanism 2: In Situ Activation with Coupling Reagents
To circumvent the issues associated with acid chloride formation, a wide array of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, generating a reactive intermediate that is then intercepted by the nucleophile. This approach offers milder reaction conditions and broader functional group tolerance.
Common classes of coupling reagents include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate.
-
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly efficient for amide bond formation.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and low rates of racemization, making them ideal for coupling amino acids.
Experimental Protocols
Protocol 1: Amide Synthesis via In Situ Acid Chloride Formation
This protocol describes a general procedure for the synthesis of N-alkyl-N-phenylpicolinamides via the in situ generation of the acid chloride using thionyl chloride.[4][5]
Materials:
-
Picolinic acid derivative
-
Thionyl chloride (SOCl₂)
-
N-alkylaniline
-
Anhydrous toluene
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the picolinic acid derivative (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the N-alkylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: Be aware of the potential for the formation of the 4-chloro-picolinamide byproduct, which may require separation by chromatography.[4][5]
Protocol 2: Amide Synthesis using a Carbodiimide Coupling Reagent (EDCI)
This protocol outlines the synthesis of picolinamide derivatives using EDCI as the coupling agent, which is a milder alternative to the acid chloride method.
Materials:
-
Picolinic acid derivative
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the picolinic acid derivative (1.0 eq), the amine (1.1 eq), and HOBt (or HOAt, 1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Add EDCI (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Direct Amidation using a Borate Ester
This protocol describes a modern and operationally simple method for the direct synthesis of amides from picolinic acid derivatives using B(OCH₂CF₃)₃.[6]
Materials:
-
Picolinic acid derivative
-
Amine
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Water
-
Amberlyst 15
-
Amberlite IRA743
Procedure:
-
To a solution of the picolinic acid derivative (1.0 eq) and the amine (1.0 eq) in MeCN, add B(OCH₂CF₃)₃ (2.0 eq).
-
Stir the reaction mixture at 80 °C for 5 hours.
-
Cool the reaction mixture and dilute with CH₂Cl₂ or EtOAc and water.
-
Add Amberlyst 15 and Amberlite IRA743 and stir for 30 minutes for a solid-phase workup.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the amide product.
Data Presentation: Comparative Analysis of Acylation Methods
| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Acid Chloride | Thionyl Chloride | Reflux in toluene | High reactivity, cost-effective | Harsh conditions, potential for side reactions (chlorination)[4][5] |
| Carbodiimide | EDCI, HOBt | Room temperature in DCM/DMF | Mild conditions, good for sensitive substrates | Potential for side products (N-acylurea), racemization in chiral substrates |
| Borate Ester | B(OCH₂CF₃)₃ | 80 °C in MeCN | Operationally simple, direct amidation | Requires elevated temperature |
| CDI Activation | 1,1'-Carbonyldiimidazole | Reflux in THF | Good for hindered substrates | Can be slow, requires elevated temperature[7] |
Visualization of a Key Synthetic Transformation
Conclusion and Future Outlook
The acylation of picolinic acid derivatives is a cornerstone of synthetic strategies aimed at producing novel therapeutic agents. The choice of methodology is a critical decision that balances reaction efficiency, substrate compatibility, and the potential for side reactions. While traditional methods involving acid chlorides remain relevant, the development of milder and more versatile coupling reagents has significantly expanded the synthetic chemist's toolkit. Future advancements will likely focus on developing even more efficient, selective, and environmentally benign acylation protocols, further empowering the discovery of next-generation pharmaceuticals based on the picolinic acid scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]
Application Notes and Protocols: 6-Chloro-5-methylpyridine-2-carboxylic acid in the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Picolinic Acid Scaffold
The relentless emergence of multidrug-resistant bacteria necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Pyridine carboxylic acids, particularly the picolinic acid (pyridine-2-carboxylic acid) scaffold, represent a privileged core structure in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent antibacterial efficacy.[2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological target engagement.
6-Chloro-5-methylpyridine-2-carboxylic acid is a particularly valuable starting material for the synthesis of new antibacterial candidates. The presence of the chlorine atom at the 6-position provides a handle for further chemical modification or can itself be a key pharmacophoric element. The methyl group at the 5-position can influence the molecule's conformation and interaction with biological targets. This document provides a detailed guide to the properties of this compound and its application in the synthesis of a novel series of potential antibacterial agents via amide coupling.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material's properties is crucial for safe handling and successful reaction planning.
| Property | Value | Reference |
| CAS Number | 1166828-13-2 | [3][4][5] |
| Molecular Formula | C₇H₆ClNO₂ | [3] |
| Molecular Weight | 171.58 g/mol | [3] |
| Appearance | Solid | [6] |
| pKa (Predicted) | 3.44 ± 0.10 | [3] |
| Storage | Keep in a dry, cool and well-ventilated place. | [7] |
Safety Information:
While a comprehensive safety profile for this specific compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7][8][9] Work should be conducted in a well-ventilated fume hood.
Synthetic Strategy: Amide Coupling to Generate Novel Picolinamides
The primary synthetic route to leverage the potential of this compound is through the formation of an amide bond with a variety of amines. The resulting N-substituted 6-chloro-5-methylpicolinamides are attractive targets for antibacterial screening due to the established activity of this compound class.[2]
The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.
Key Principles of Amide Bond Formation:
-
Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride, an active ester, or an O-acylisourea.[10]
-
Nucleophilic Attack: The amine nitrogen attacks the activated carbonyl carbon.
-
Proton Transfer and Leaving Group Departure: Subsequent proton transfers and elimination of a leaving group yield the stable amide bond.
A variety of modern coupling reagents have been developed to promote this transformation with high efficiency and minimal side reactions.[11] For the synthesis of picolinamides, reagents such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are commonly employed.[11][12]
Proposed Synthesis of a Novel Antibacterial Candidate Series: N-Aryl-6-chloro-5-methylpicolinamides
This section outlines a detailed, albeit proposed, protocol for the synthesis of a series of N-aryl picolinamides, starting from this compound. The selection of substituted anilines as the amine component is based on structure-activity relationship (SAR) studies of similar picolinamide antibacterials, which have shown that the nature and position of substituents on an aromatic ring can significantly influence antibacterial potency and selectivity.[2]
General Synthetic Scheme:
Caption: General workflow for the synthesis of N-aryl-6-chloro-5-methylpicolinamides.
Detailed Experimental Protocol:
Objective: To synthesize N-(4-fluorophenyl)-6-chloro-5-methylpicolinamide.
Materials:
-
This compound
-
4-Fluoroaniline
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add 4-fluoroaniline (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The addition of the base, DIPEA, is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and acidic byproducts), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(4-fluorophenyl)-6-chloro-5-methylpicolinamide.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Rationale for Reagent Selection:
-
HATU: A highly efficient and widely used coupling reagent that minimizes racemization in chiral substrates and often leads to high yields with short reaction times.[11]
-
DIPEA: A non-nucleophilic organic base used to scavenge the protons generated during the reaction, driving the equilibrium towards product formation.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Structure-Activity Relationship (SAR) Insights and Expected Antibacterial Profile
While the antibacterial activity of the proposed N-aryl-6-chloro-5-methylpicolinamides has yet to be determined, valuable insights can be drawn from the SAR of structurally related compounds. Studies on picolinamide antibacterials have revealed several key trends:
-
Aromatic Substituents: The electronic and steric properties of substituents on the N-aryl ring can dramatically impact antibacterial potency and spectrum.[2] For instance, the introduction of electron-withdrawing groups like fluorine or trifluoromethoxy groups on the phenyl ring has been shown to enhance activity against certain bacterial strains.[2][13]
-
Pyridine Ring Isomers: The position of the nitrogen atom in the pyridine ring is critical. Picolinamides (2-carboxamides) have demonstrated superior and more selective activity against pathogens like Clostridioides difficile compared to their isonicotinamide (4-carboxamide) isomers.[2]
-
Selectivity: A significant advantage of some picolinamide derivatives is their selective activity against pathogenic bacteria while sparing beneficial gut microbiota, which is a crucial attribute for antibiotics used to treat gastrointestinal infections.[2][13]
Based on these principles, the proposed series of N-aryl-6-chloro-5-methylpicolinamides are promising candidates for exhibiting antibacterial activity, potentially with selectivity towards Gram-positive pathogens.
Conclusion and Future Directions
This compound serves as a versatile and valuable building block for the synthesis of novel picolinamide-based antibacterial agents. The amide coupling protocols outlined in this document provide a robust and efficient strategy for generating a library of derivatives for biological screening. Future work should focus on synthesizing a diverse range of N-substituted amides and evaluating their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Further optimization of the lead compounds based on SAR data will be crucial for the development of new and effective treatments for bacterial infections.
References
- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CAS#:1166828-13-2 | this compound | Chemsrc [chemsrc.com]
- 5. This compound | 1166828-13-2 [chemicalbook.com]
- 6. 2-氯-6-甲基吡啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. WERCS Studio - Application Error [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Chloro-5-methylpyridine-2-carboxylic acid (CAS 1166828-13-2).[1][2][3][4][5] This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to optimize your synthetic route and improve yields. As your dedicated Senior Application Scientist, my goal is to translate complex chemical principles into actionable, field-proven advice.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and step-by-step solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields can stem from several factors throughout the synthetic process. Let's break down the common culprits and their remedies.
Potential Cause A: Incomplete Oxidation of the Methyl Group
The conversion of the 2-methyl group to a carboxylic acid is a critical step. Incomplete oxidation is a frequent cause of low yields.
-
Explanation of Causality: The oxidation of a methyl group on a pyridine ring requires potent oxidizing agents and carefully controlled conditions to drive the reaction to completion without degrading the pyridine ring.[6][7] Insufficient oxidant, suboptimal temperature, or incorrect reaction time can lead to the recovery of unreacted starting material or the formation of intermediate aldehydes.
-
Recommended Protocol: N-Hydroxyphthalimide (NHPI) Catalyzed Aerobic Oxidation
A robust method for this transformation is the aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt (II) and manganese (II) salts.[8] This system offers high selectivity and efficiency.
Parameter Recommended Value Rationale Catalyst System NHPI, Co(OAc)₂, Mn(OAc)₂ NHPI acts as a radical catalyst, while the metal salts enhance the reaction rate.[8] Atmosphere O₂ (1 atm) or compressed air (20 atm) Molecular oxygen is the terminal oxidant in this catalytic cycle.[8] Solvent Acetic Acid Provides a suitable medium for the reaction and facilitates the catalytic cycle. Temperature 100-150 °C Higher temperatures are often required to achieve a reasonable reaction rate.[8] Reaction Time 1-5 hours Monitor by TLC or LC-MS to determine the point of maximum conversion.[8] -
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can interfere with the catalytic cycle. Use dry solvents and reagents.
-
Optimize Catalyst Loading: While catalytic, sufficient loading of NHPI and metal salts is crucial. Start with the literature-recommended amounts and adjust as needed.
-
Monitor Oxygen/Air Supply: Ensure a consistent and adequate supply of the oxidant throughout the reaction.
-
Temperature Control: Use an oil bath or heating mantle with a thermocouple to maintain a stable reaction temperature. Exothermic reactions can sometimes be an issue in pyridine synthesis, so be prepared for efficient cooling if necessary.[9]
-
Potential Cause B: Side Reactions During Chlorination
If your synthetic route involves the chlorination of a pyridine precursor, non-selective chlorination can significantly reduce the yield of the desired isomer.
-
Explanation of Causality: The electronic nature of the pyridine ring and any existing substituents will direct the position of chlorination. Depending on the reagents and conditions, a mixture of isomers can be formed, making purification difficult and lowering the yield of the target compound.
-
Workflow for Optimizing Chlorination:
Caption: Isomer formation during chlorination.
-
Troubleshooting Steps:
-
Temperature Control: Chlorination reactions can be exothermic. Maintaining a low and constant temperature (e.g., 0-5 °C) can improve selectivity.
-
Slow Reagent Addition: Add the chlorinating agent dropwise to the reaction mixture to maintain control over the reaction rate and temperature.[9]
-
Alternative Chlorinating Agents: Investigate the use of different chlorinating agents, such as sulfuryl chloride or N-chlorosuccinimide, which may offer different selectivity profiles.
-
Question 2: How can I minimize the formation of impurities during the synthesis?
Impurity formation is a common challenge that complicates purification and reduces the overall yield and quality of the final product.
Potential Cause A: Over-oxidation or Ring Opening
-
Explanation of Causality: The same conditions that promote the desired oxidation can, if too harsh or prolonged, lead to the oxidation of other positions on the pyridine ring or even cleavage of the aromatic system.
-
Preventative Measures:
-
Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction once the starting material is consumed to prevent the formation of over-oxidation byproducts.
-
Controlled Temperature: Avoid excessive temperatures that can accelerate degradation pathways.
-
Judicious Choice of Oxidant: For sensitive substrates, consider milder oxidizing agents or biocatalytic methods. For instance, certain microorganisms can selectively oxidize a single methyl group on a dimethylpyridine substrate.[10]
-
Potential Cause B: Incomplete Hydrolysis of an Ester or Nitrile Precursor
If your synthesis proceeds through an ester or nitrile intermediate, incomplete hydrolysis to the carboxylic acid will result in a difficult-to-separate impurity.
-
Explanation of Causality: The hydrolysis of esters and nitriles to carboxylic acids, especially on an electron-deficient pyridine ring, can be sluggish. Strong basic or acidic conditions and elevated temperatures are often required.
-
Recommended Hydrolysis Protocol:
Caption: A green and efficient hydrolysis workflow.[11]
-
Troubleshooting Steps:
-
Choice of Base/Acid: Lithium hydroxide (LiOH) is often an effective base for ester hydrolysis.[11] For nitriles, strong acids like sulfuric acid may be necessary.
-
Sufficient Reaction Time and Temperature: Ensure the reaction is heated for an adequate period to drive the hydrolysis to completion. Monitor by TLC or HPLC.
-
Phase Transfer Catalysis: For heterogeneous reactions, a phase transfer catalyst can sometimes enhance the rate of hydrolysis.[12]
-
Question 3: I am struggling with the purification of the final product. What are the best practices?
The purification of pyridine carboxylic acids can be challenging due to their amphoteric nature and potential for zwitterion formation.[13][14]
Purification Strategy A: Crystallization
-
Explanation of Causality: Crystallization is an effective method for purifying solid compounds. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Recommended Solvents to Screen:
-
Water (utilizing the pH-dependent solubility)
-
Ethanol/Water mixtures
-
Acetone
-
Ethyl Acetate
-
Acetonitrile
-
-
Step-by-Step Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, treatment with activated carbon may be beneficial.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Purification Strategy B: Acid-Base Extraction
-
Explanation of Causality: The carboxylic acid functionality allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The pyridine nitrogen allows for extraction into an aqueous acidic solution, leaving non-basic impurities behind.[9]
-
Troubleshooting Steps:
-
pH Control: Careful adjustment of the pH is critical. Use a pH meter to ensure complete protonation or deprotonation of your compound.
-
Choice of Base: Use a base like sodium bicarbonate to selectively extract the carboxylic acid without reacting with less acidic protons.
-
Back Extraction: After the initial extraction, consider a back extraction of the aqueous layer with a fresh portion of organic solvent to remove any trapped organic impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound? The molecular formula is C₇H₆ClNO₂, and the molecular weight is 171.58 g/mol .[1][2]
Q2: What are some common synthetic precursors for this molecule? Common precursors include 2,5-dimethylpyridine, which can be selectively oxidized, or 3-methylpyridine, which can undergo chlorination and subsequent oxidation.[6][15] Another route involves the hydrolysis of 6-chloro-5-methyl-2-trichloromethylpyridine.
Q3: Are there any specific safety precautions I should take? Yes. Pyridine derivatives can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Q4: My reaction seems to be stalled. What should I check first? First, re-verify the identity and purity of your starting materials and reagents. Next, confirm that the reaction temperature and stirring are adequate. Finally, consider taking a small aliquot for analysis (e.g., ¹H NMR or LC-MS) to determine if any reaction has occurred and to identify any unexpected intermediates or byproducts.
Q5: Can I use other oxidation methods besides catalytic aerobic oxidation? Yes, other methods exist, such as oxidation with nitric acid or potassium permanganate.[8] However, these methods often require harsher conditions and may be less selective, potentially leading to lower yields and more byproducts.[16] Electrochemical methods for the carboxylation of pyridines are also an emerging area of research.[17]
References
- 1. CAS 1166828-13-2 | this compound - Synblock [synblock.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H6ClNO2 | CID 18324437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1166828-13-2 [chemicalbook.com]
- 5. 1166828-13-2|this compound|BLD Pharm [bldpharm.com]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Synthetic ionophores. Part 4. Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 17. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-5-methylpyridine-2-carboxylic acid by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Chloro-5-methylpyridine-2-carboxylic acid via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven troubleshooting strategies.
Section 1: Critical Pre-Experiment Considerations
Q1: What are the primary safety hazards associated with this compound?
A1: Before beginning any work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.
-
Health Hazards : It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled and may cause respiratory irritation.[1][2]
-
Safety Precautions : Always handle this compound in a well-ventilated area or chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
First Aid : In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air. If swallowed, rinse your mouth with water and do NOT induce vomiting.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [2][4][5] |
| Molecular Weight | 171.58 g/mol | [4][5] |
| Appearance | Solid | [2] |
| Melting Point | 248 - 250 °C (decomposes) | |
| Storage | Store in a dry, sealed place, under an inert atmosphere at 2-8°C.[2][5] |
Section 2: The Recrystallization Workflow & Solvent Selection
The fundamental principle of recrystallization is dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it forms pure crystals, leaving the impurities dissolved in the remaining solution (the mother liquor).
Q2: How do I select an appropriate solvent system for this compound?
A2: The ideal solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures. Given the compound's structure (a polar carboxylic acid and a pyridine ring), polar solvents are a logical starting point.
Experimental Protocol: Micro-Scale Solvent Screening
-
Place a small amount of the crude solid (approx. 10-20 mg) into several test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
For solvents that do not dissolve the solid at room temperature, gently heat the test tube while adding more solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large number of well-formed crystals.
| Potential Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Water | 100 | High | The carboxylic acid group suggests some water solubility, potentially making it a good choice. |
| Ethanol (EtOH) | 78 | High | A common, effective solvent for many organic acids. |
| Isopropanol (IPA) | 82 | Medium-High | Similar to ethanol, often provides good results. |
| Ethyl Acetate (EtOAc) | 77 | Medium | May be a good choice, especially in a mixed solvent system. |
| Acetone | 56 | Medium-High | Its high volatility can be both an advantage and a disadvantage. |
| Mixed Solvents | Variable | Variable | Systems like Ethanol/Water or Acetone/Hexane can fine-tune solubility.[6] |
Caption: Decision tree for inducing crystallization.
Q5: Instead of crystals, an oil has separated from the solution. How do I fix this?
A5: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid instead of a solid. [7]It often happens when the melting point of the impure solid is lower than the boiling point of the solvent, or if the solution is cooled too quickly. [7][8][9] Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to prevent premature saturation at a high temperature. [8][9]2. Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering the top. [8]Very slow cooling is crucial to favor the formation of an ordered crystal lattice over an oil. [7]3. Modify Solvent System: If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble) before reheating and cooling again. [8]
Q6: My final product yield is very low. What went wrong?
A6: A low yield is a common issue that can be traced to several steps in the process. [9] Potential Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause of low recovery. [7][9]The compound will remain dissolved in the mother liquor even when cold. Use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Filtration: If you filter the solution while it is still warm instead of thoroughly chilled, a significant amount of the product will be lost in the filtrate. Ensure the solution is ice-cold before vacuum filtration.
-
Excessive Washing: While washing the collected crystals is necessary to remove adhered mother liquor, using too much wash solvent or a solvent that is not ice-cold will dissolve some of your product. [10][9]Use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent: A solvent in which the compound has moderate or high solubility even at low temperatures will inevitably lead to a poor yield.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 1166828-13-2 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 1166828-13-2 | this compound - Synblock [synblock.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Parallel Amidation of Carboxylic Acids
Welcome to the technical support center for the parallel amidation of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their high-throughput amidation experiments. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of amide bond formation.
Troubleshooting Guide
This section addresses common issues encountered during parallel amidation reactions in a question-and-answer format, providing a logical approach to problem-solving.
Low or No Product Yield
Question: My parallel amidation screen shows low or no yield for a significant number of wells. What are the primary causes and how can I troubleshoot this?
Answer: Low or non-existent product yield is a frequent challenge in parallel synthesis and can stem from several factors. The key is to systematically investigate the potential root causes, from reagent integrity to reaction conditions.[1]
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the coupling agents and anhydrous solvents, are fresh and have been stored correctly. Coupling reagents can be sensitive to moisture.[1]
-
Amine and Carboxylic Acid Integrity: Verify the purity and stability of your starting materials. An acid-base reaction between the carboxylic acid and amine to form an unreactive salt is a common issue that prevents amide bond formation.[2][3]
-
Reaction Setup: For parallel synthesis, ensure accurate and consistent dispensing of all reagents across the plate. Small variations in reagent stoichiometry can lead to significant differences in yield.
Troubleshooting Workflow:
Here is a systematic approach to diagnosing the issue:
Caption: Troubleshooting flowchart for low yield in parallel amidation.
Significant Side Product Formation
Question: I'm observing significant impurities in my reaction wells. What are the common side reactions and how can they be minimized?
Answer: Side reactions are a major hurdle in achieving high purity in parallel amidation. The most common side products depend on the coupling reagent used.
-
N-acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[4] This is a common cause of reduced yield.
-
Solution: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by rapidly converting the O-acylisourea to a more stable active ester.[4]
-
-
Racemization: For chiral carboxylic acids, particularly N-protected amino acids, racemization can be a significant issue.[5][6]
-
Guanidinium Byproduct: With aminium/uronium-based reagents like HATU or HBTU, the free amine can react with the coupling reagent itself to form a guanidinium byproduct.
-
Solution: The order of addition is critical. It is recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Poor Reproducibility Across the Plate
Question: The reaction outcomes are inconsistent across my parallel synthesis plate. What could be causing this variability?
Answer: Inconsistent results in a parallel format often point to issues with the experimental setup and execution.
-
Inaccurate Liquid Handling: Ensure that robotic liquid handlers are properly calibrated to dispense accurate volumes of all reagents, especially for concentrated stock solutions.
-
Solvent Evaporation: In open-plate systems, solvent evaporation can concentrate reactants and alter stoichiometry, particularly in the outer wells. Using plate seals or a controlled environment can mitigate this.
-
Temperature Gradients: Uneven heating or cooling across the reaction block can lead to variability in reaction rates. Ensure the heating/cooling system provides uniform temperature distribution.
-
Mixing: Inadequate mixing in the reaction wells can lead to localized concentration gradients and incomplete reactions. Ensure the shaking or stirring mechanism is effective for the reaction volume and viscosity.
Frequently Asked Questions (FAQs)
1. How do I select the appropriate coupling reagent for my parallel screen?
The choice of coupling reagent is critical and depends on the substrates and desired reaction conditions.[1][7]
| Coupling Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, EDC, DIC | Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[2][4] | Slower reaction rates, risk of N-acylurea formation, potential for racemization without additives.[4][6] | Large-scale synthesis where cost is a factor; reactions where the urea byproduct can be easily removed.[8] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, less prone to reacting with the free amine component.[6] | Can be more expensive, byproducts can complicate purification. | Sterically hindered couplings, intramolecular cyclizations, and when using valuable amines.[1][6] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Very fast reaction rates, high yields, low racemization.[5][6] | Can react with the amine nucleophile if not pre-activated with the acid. HATU is often more expensive.[8] | Difficult couplings, acid-sensitive substrates, and when speed is a priority.[5] |
2. What is the role of a base in amidation reactions and which one should I use?
A base is typically required to neutralize the acidic proton of the amine salt (if the amine is provided as a salt) and to scavenge any acid generated during the reaction, ensuring the amine remains nucleophilic.[1]
-
Common Bases: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently used.[8]
-
Selection Criteria: For reactions involving chiral centers, DIPEA is often preferred as it is a non-nucleophilic base and is reported to cause less racemization compared to TEA.[8]
3. Which solvents are recommended for parallel amidation?
The choice of solvent can significantly impact reaction outcomes.[1]
-
Common Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are widely used due to their ability to dissolve a broad range of substrates.[9]
-
Considerations: Anhydrous solvents are crucial to prevent hydrolysis of activated intermediates.[1] For high-throughput applications, consider solvent volatility and compatibility with your automation platform. Greener solvent alternatives are also being explored.[10][11]
4. How can I efficiently work up and purify my parallel amidation reactions?
For library synthesis, a streamlined workup and purification process is essential.
-
Aqueous Workup: A standard procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and coupling additives.[12][13]
-
Solid-Phase Extraction (SPE): For rapid parallel purification, SPE cartridges can be used. For example, a strong cation exchange (SCX) resin can be used to capture basic impurities.[14]
-
Chromatography: While often not feasible for large libraries, preparative HPLC or flash chromatography can be used for purifying smaller sets of compounds or for troubleshooting individual reactions.[15][16]
Experimental Protocols
General Workflow for Parallel Amidation
The following diagram illustrates a typical workflow for setting up a parallel amidation screen.
Caption: General workflow for parallel amidation screening.
Protocol 1: Standard Parallel Amidation using HATU
This protocol is suitable for a 96-well plate format.
-
Prepare Stock Solutions:
-
Prepare 0.2 M solutions of each carboxylic acid in anhydrous DMF.
-
Prepare 0.2 M solutions of each amine in anhydrous DMF.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the appropriate carboxylic acid stock solution (0.02 mmol, 1.0 equiv).
-
Add 100 µL of the HATU stock solution (0.022 mmol, 1.1 equiv) to each well.
-
Allow the plate to shake for 15 minutes at room temperature for pre-activation.
-
Add 100 µL of the appropriate amine stock solution (0.02 mmol, 1.0 equiv) to each well.
-
Add 100 µL of the DIPEA stock solution (0.04 mmol, 2.0 equiv) to each well.
-
-
Reaction Incubation:
-
Seal the reaction block and place it on an orbital shaker at room temperature.
-
Allow the reaction to proceed for 4-16 hours. Monitor a representative reaction by LC-MS if necessary.
-
-
Workup:
-
Dilute each reaction well with 1 mL of ethyl acetate.
-
Transfer to a 96-well plate designed for liquid-liquid extraction.
-
Wash with 1 mL of 1 M citric acid solution.
-
Wash with 1 mL of saturated sodium bicarbonate solution.
-
Wash with 1 mL of brine.
-
Transfer the organic layer to a new plate and evaporate the solvent under reduced pressure.
-
Protocol 2: Troubleshooting Sterically Hindered Couplings
For challenging substrates, such as sterically hindered carboxylic acids or electron-deficient amines, forming the acyl fluoride in situ can be more effective.[17][18]
-
Prepare Stock Solutions:
-
Prepare 0.2 M solutions of each sterically hindered carboxylic acid in anhydrous DCM.
-
Prepare 0.2 M solutions of each amine in anhydrous DCM.
-
Prepare a 0.22 M solution of a fluorinating agent (e.g., TFFH) in anhydrous DCM.
-
Prepare a 0.44 M solution of a non-nucleophilic base (e.g., DIPEA) in anhydrous DCM.
-
-
In Situ Acyl Fluoride Formation:
-
To each well of a 96-well reaction block, add 100 µL of the carboxylic acid stock solution (0.02 mmol, 1.0 equiv).
-
Add 100 µL of the fluorinating agent stock solution (0.022 mmol, 1.1 equiv).
-
Add 100 µL of the DIPEA stock solution (0.044 mmol, 2.2 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Amidation:
-
Add 100 µL of the amine stock solution (0.02 mmol, 1.0 equiv) to each well.
-
Seal the reaction block and heat to 40-80 °C. Reaction times may be significantly longer (12-48 hours).[17]
-
-
Workup and Analysis:
-
Follow the workup procedure described in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. nbinno.com [nbinno.com]
- 8. How to choose Amidation Reagents? | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. amphoteros.com [amphoteros.com]
Methods for removing impurities from pyridine carboxylic acid synthesis
Technical Support Center: Purification of Pyridine Carboxylic Acids
Welcome to the technical support center for the synthesis and purification of pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these vital compounds. Pyridine carboxylic acids, including picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-), are fundamental building blocks in the pharmaceutical, agrochemical, and food industries.[1][2][3][4] Achieving the high purity required for these applications is a critical, and often challenging, step.
This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will explore the "why" behind the "how," empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Understanding the Impurity Landscape
Effective purification begins with understanding the potential impurities. The impurity profile of your crude product is intrinsically linked to the synthetic route employed.
Q1: What are the most common impurities I can expect in my crude pyridine carboxylic acid?
A1: The impurities you encounter will vary significantly based on your synthesis method. Below is a summary of common impurities associated with prevalent synthetic pathways.
| Synthesis Route | Common Impurities | Rationale for Formation |
| Oxidation of Alkylpyridines | - Unreacted alkylpyridines (e.g., picoline) - Colored Byproducts (Chromophores) - Inorganic Salts (Nitrates, Sulfates) - Heavy Metal Contaminants | Incomplete oxidation leaves starting material.[5] Harsh conditions (e.g., using nitric acid) can generate complex, colored organic molecules.[6] Inorganic acids and metal catalysts contribute to salt and metal impurities.[2][7] |
| Hydrolysis of Cyanopyridines | - Unreacted Cyanopyridine - Intermediate Pyridinecarboxamide - Salts (e.g., Sodium Nicotinate) - Decarboxylation Products (Pyridine) | Hydrolysis is a two-step reaction; incomplete reaction leaves the amide intermediate.[8][9] Basic or acidic hydrolysis conditions result in the corresponding salt.[8][10] High temperatures can sometimes lead to loss of CO2.[11][12] |
| Modern Catalytic Methods | - Residual Metal Catalysts (e.g., Pd, Ni, Rh) - Ligands and Additives - Isomeric Byproducts - Unreacted Starting Materials | These methods often employ complex catalyst systems that can leach into the product.[13][14] Side reactions or incomplete regioselectivity can generate unwanted isomers.[15][16] |
Section 2: Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during purification in a question-and-answer format, providing both the underlying principles and actionable protocols.
Q2: My product is colored (yellow, tan, or brown). How can I obtain a colorless, USP-grade product?
A2: Color in crude pyridine carboxylic acids, particularly from oxidation reactions, is typically due to nitrogen-containing chromophores formed as byproducts.[6] Complete removal of these impurities is essential for pharmaceutical applications.
Causality: These chromophores are often large, planar, aromatic molecules that are highly adsorbent. We can exploit this property to remove them.
Solution 1: Recrystallization with Activated Carbon This is the most common and effective method. Activated carbon has a high surface area with pores that trap the large chromophore molecules, while the smaller pyridine carboxylic acid molecules remain in solution.
Experimental Protocol: Decolorization using Activated Carbon
-
Solvent Selection: Choose a suitable recrystallization solvent. Water is often preferred for nicotinic acid due to its favorable solubility profile and low cost.[1][6]
-
Dissolution: In a flask, add the crude, colored acid to the minimum amount of boiling solvent required for complete dissolution.
-
Carbon Addition: Reduce the heat slightly to prevent bumping. Add activated carbon (typically 1-2% w/w relative to your crude product) to the hot solution. Safety Note: Add carbon slowly to avoid rapid boiling.
-
Adsorption: Stir the mixture at just below boiling for 5-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper or a pad of Celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.[7]
Solution 2: Pre-treatment by Melting (for Nicotinic Acid) A patented method involves heating crude, yellow nicotinic acid to its molten state (236-250°C) for at least two minutes.[6] This thermal treatment helps to break down the yellow chromophore. The resulting tan-colored solid can then be easily purified to a colorless product by a single recrystallization with activated carbon as described above.[6]
Solution 3: Sublimation For thermally stable pyridine carboxylic acids, sublimation can be an effective technique to separate the volatile product from non-volatile impurities like salts and color bodies.[7] The crude material is heated under vacuum, causing the pure acid to vaporize and then re-solidify on a cold surface, leaving impurities behind.
Caption: Workflow for removing colored impurities.
Q3: My HPLC shows an impurity with the same mass as my product. How do I identify and remove it?
A3: An impurity with the same mass is almost certainly a positional isomer (e.g., having nicotinic acid as an impurity in your isonicotinic acid).[17][18] These can be particularly challenging to separate due to their very similar physical properties.
Causality: The isomers have slight differences in their acidity (pKa) and crystal packing, which can be exploited for separation.
| Isomer | Systematic Name | pKa (approx.) |
| Picolinic Acid | 2-Pyridinecarboxylic acid | ~1.0 (COOH), ~5.2 (Py-H+) |
| Nicotinic Acid | 3-Pyridinecarboxylic acid | ~4.8 (COOH) |
| Isonicotinic Acid | 4-Pyridinecarboxylic acid | ~4.9 (COOH) |
Solution 1: pH-Swing Crystallization This technique leverages the differences in solubility of the isomers at various pH values. The solubility of these zwitterionic compounds is lowest at their isoelectric point (pI). By carefully adjusting the pH of an aqueous solution, you can selectively precipitate one isomer while the other remains dissolved.[19]
Conceptual Protocol: pH-Swing Separation
-
Dissolution: Dissolve the mixture of isomers in an aqueous basic solution (e.g., NaOH) to form the highly soluble sodium salts.
-
pH Adjustment: Slowly add a strong acid (e.g., HCl) with vigorous stirring. Monitor the pH continuously.
-
Selective Precipitation: As the pH approaches the isoelectric point of the less soluble isomer, it will begin to precipitate.
-
Isolation: Filter off the precipitated isomer.
-
Further Precipitation: Continue to adjust the pH of the filtrate to the isoelectric point of the second isomer to precipitate it.
Note: This method requires careful optimization and may need to be repeated to achieve high purity.
Solution 2: Preparative Chromatography While analytical HPLC is used for purity assessment, scaling up to preparative HPLC can resolve stubborn isomer mixtures. Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms are particularly effective at separating compounds with minor differences in hydrophobicity and ionic character.[17][20]
Q4: I'm struggling with residual starting materials (e.g., unreacted picoline or cyanopyridine). How can I remove them effectively?
A4: The key here is to exploit the difference in the chemical nature of your acidic product versus the more basic or neutral starting materials.
Causality: Pyridine carboxylic acids are amphoteric but primarily acidic, while starting materials like picoline are basic and cyanopyridines are relatively neutral. This allows for straightforward separation using acid-base extraction.
Solution: Acid-Base Extraction This is a robust liquid-liquid extraction technique to partition compounds between two immiscible liquid phases based on their acidity or basicity.[21]
Caption: Workflow for separating acidic products from basic/neutral impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH), converting the carboxylic acid to its water-soluble salt.
-
Extraction: Transfer the aqueous solution to a separatory funnel and wash it several times with an organic solvent like dichloromethane (DCM) or diethyl ether. The basic (picoline) or neutral (cyanopyridine) impurities will move into the organic layer.
-
Layer Separation: Discard the organic layers containing the impurities.
-
Precipitation: Cool the remaining aqueous layer in an ice bath and slowly add acid (e.g., 1M HCl) until the pH reaches the isoelectric point of your product (typically pH 3-5), causing it to precipitate.
-
Isolation: Filter the solid, wash with cold water to remove salts, and dry to yield the pure pyridine carboxylic acid.
Q5: My synthesis used a metal catalyst. How do I ensure its removal to meet pharmaceutical specifications?
A5: Residual metals from catalysts are a major concern in pharmaceutical synthesis due to their toxicity. Regulatory agencies have strict limits on their presence.
Causality: Metals can be present as ions or bound in organic complexes. Removal requires methods that can capture these species.
Solution 1: Metal Scavengers These are solid supports (often silica) functionalized with groups that have a high affinity for specific metals (e.g., thiols for palladium, amines for various metals).
Conceptual Protocol: Using Metal Scavengers
-
Dissolve your crude product in a suitable organic solvent.
-
Add the appropriate scavenger (typically 5-10 equivalents relative to the metal).
-
Stir the slurry at room temperature or with gentle heating for several hours.
-
Filter off the scavenger, which now holds the bound metal.
-
Remove the solvent to recover the purified product.
Solution 2: Activated Carbon Treatment As with color removal, certain grades of activated carbon are effective at adsorbing residual metal catalysts, particularly palladium.[6] The procedure is identical to that described in Q2 .
Section 3: Analytical Methods for Purity Assessment
Q6: What is the best way to assess the purity of my final product?
A6: A combination of methods should be used to confirm purity, with High-Performance Liquid Chromatography (HPLC) being the primary technique.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column is a good starting point.[22] Mixed-mode columns can provide superior resolution for separating isomers.[17][20] Purity is typically determined by the area percentage of the main peak.[22]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[6][7] Impurities will typically depress and broaden the melting range.
-
Residue on Ignition: This test, specified by the U.S. Pharmacopoeia (USP), checks for non-volatile inorganic impurities (salts, metals). A sample is heated to a high temperature, and the weight of the remaining residue is measured.[7]
References
- 1. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 18. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. helixchrom.com [helixchrom.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Pyridine Carboxylic Acid Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine carboxylic acid compounds. This guide is designed to provide in-depth technical assistance and practical solutions to common stability challenges encountered during experimental work. By understanding the underlying mechanisms of degradation and implementing the strategies outlined below, you can ensure the integrity and reproducibility of your results.
Section 1: Troubleshooting Common Stability Issues
This section addresses specific problems you might be facing with your pyridine carboxylic acid solutions. Each question is designed to help you diagnose and resolve the issue at hand.
Q1: I've observed a loss of potency in my stock solution over a short period. What are the likely causes and how can I prevent this?
A loss of potency in pyridine carboxylic acid solutions is most commonly attributed to chemical degradation. The primary culprits are decarboxylation, photodegradation, and oxidation. The specific pathway that predominates is highly dependent on the structure of your compound and the storage conditions.
-
Decarboxylation: This is a particularly common degradation pathway for picolinic acid (pyridine-2-carboxylic acid) and its derivatives. The reaction is often catalyzed by heat and is highly pH-dependent. The isoelectric species, or zwitterion, is particularly susceptible to decarboxylation.[1] To mitigate this, it is crucial to control the pH of your solution.
-
Photodegradation: Many aromatic compounds, including pyridine carboxylic acids, are sensitive to light, especially in the UV range. Exposure to ambient laboratory light or sunlight can initiate photochemical reactions, leading to the formation of degradation products and a subsequent loss of potency.[2]
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light which can generate reactive oxygen species. This can lead to the formation of N-oxides or other oxidized derivatives.
To prevent potency loss, a multi-faceted approach is recommended:
-
pH Control: Maintain the pH of your solution within a stable range using an appropriate buffer system.
-
Photoprotection: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[3][4][5]
-
Inert Atmosphere: For highly sensitive compounds, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace dissolved oxygen and prevent oxidation.[6]
-
Low Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) will slow down the rate of most degradation reactions.
Q2: My solution has changed color. What does this indicate and what should I do?
A change in color is a strong indicator of chemical degradation. The formation of colored degradants can result from several processes, including:
-
Oxidation: Oxidative degradation pathways can often lead to the formation of highly conjugated systems that absorb visible light, resulting in a yellow or brown discoloration.
-
Photodegradation: Light-induced reactions can also produce colored byproducts.
-
Complexation with Metal Ions: Trace metal ion contamination can lead to the formation of colored coordination complexes with the pyridine carboxylic acid.
If you observe a color change, it is imperative to discard the solution and prepare a fresh batch. To prevent this from recurring, consider the following:
-
Use High-Purity Solvents and Reagents: Ensure that your solvents and reagents are of high purity and free from metal ion contamination.
-
Incorporate a Chelating Agent: If metal ion contamination is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing degradation reactions.[7][8]
-
Implement Photoprotective Measures: As mentioned previously, protecting your solution from light is crucial.
Q3: I'm seeing unexpected peaks in my HPLC analysis. How can I identify if these are degradants?
The appearance of new peaks in your chromatogram is a common sign of degradation. To confirm that these are indeed degradation products and to understand the degradation pathway, a forced degradation study is recommended. This involves intentionally subjecting your compound to various stress conditions to accelerate its degradation.
Key Stress Conditions for a Forced Degradation Study:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60 °C) | Hydrolysis of ester or amide functionalities if present. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60 °C) | Hydrolysis of ester or amide functionalities. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of the pyridine ring or other sensitive functional groups. |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) or in solution at elevated temperatures | Decarboxylation, and other thermal decomposition reactions. |
| Photodegradation | Exposure to UV and visible light (ICH-compliant light source) | Photolytic cleavage, photo-oxidation. |
By analyzing the samples from these stress conditions using a stability-indicating HPLC method, you can identify the retention times of the major degradants. This information is invaluable for monitoring the stability of your regular samples.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and storage of pyridine carboxylic acid solutions.
Q4: What is the optimal pH for my pyridine carboxylic acid solution and which buffer should I use?
The optimal pH for stability will depend on the specific pyridine carboxylic acid isomer you are working with, as their pKa values differ. Generally, you want to avoid the isoelectric point where the zwitterionic form, which is prone to decarboxylation, is most abundant.[1]
-
Picolinic Acid (Pyridine-2-carboxylic acid): The pKa values are approximately 1 and 5.2. A saturated aqueous solution has a pH of about 4.[9] To minimize the zwitterion concentration, buffering to a pH of 6-7 is a good starting point.
-
Nicotinic Acid (Pyridine-3-carboxylic acid): The pKa values are around 2 and 4.8.[10] A saturated aqueous solution has a pH of about 3.5.[9] Buffering in the range of pH 6-7 is also recommended.
-
Isonicotinic Acid (Pyridine-4-carboxylic acid): The pKa values are approximately 1.7 and 4.9. Buffering to a pH of 6-7 is a suitable starting point.
Recommended Buffer Systems:
| Buffer System | Useful pH Range | Comments |
| Phosphate Buffer | 5.8 - 8.0[11][12] | Highly versatile and commonly used. Can be prepared from sodium phosphate monobasic and dibasic salts.[13] |
| Citrate Buffer | 3.0 - 6.2[14][15][16][17] | Useful for maintaining a more acidic pH if required. Prepared from citric acid and sodium citrate.[17] |
| Acetate Buffer | 3.7 - 5.6 | Another option for the acidic pH range. Prepared from acetic acid and sodium acetate.[13][18] |
When selecting a buffer, ensure it is compatible with your downstream applications and does not interfere with your analytical methods.
Q5: My compound is degrading even in an amber vial. What else can I do to protect it from light?
While amber vials are a good first line of defense, they do not block all wavelengths of light completely. For highly photosensitive compounds, additional protective measures are necessary:
-
Aluminum Foil: Wrapping your amber vials in aluminum foil provides a near-complete light barrier.[3][4]
-
Storage in the Dark: Store your solutions in a light-tight container, such as a drawer or a cardboard box, within a refrigerator or freezer.[3]
-
Use of UV-Absorbing Films: For experiments that require observation, applying a UV-absorbing film to the outside of your container can offer additional protection.
-
Work in a Darkroom or Under Low-Light Conditions: When handling highly sensitive compounds, it is advisable to work in a darkroom or under yellow or red light to minimize exposure to damaging wavelengths.[4]
Q6: How can I prevent oxidative degradation of my pyridine carboxylic acid solution?
Oxidative degradation can be a significant issue, especially for long-term storage or when working with compounds that have electron-donating substituents on the pyridine ring. Here are some effective strategies to prevent oxidation:
-
Inert Gas Purging: Before sealing your storage container, purge the solution and the headspace with an inert gas such as nitrogen or argon.[6][19] This will displace dissolved oxygen. For a detailed protocol, see the Experimental Protocols section.
-
Use of Antioxidants: The addition of a small amount of an antioxidant can effectively scavenge free radicals and prevent oxidative chain reactions. Common antioxidants include:
The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with your experiments.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol 1: Stability-Indicating HPLC Method for Pyridine Carboxylic Acids
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific compound and potential degradants.
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient would be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where your compound has significant absorbance (e.g., 260 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of your pyridine carboxylic acid in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
-
Method Validation:
-
Once you have achieved good separation of the parent compound from its degradation products (generated from a forced degradation study), the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products.
-
Sample Preparation:
-
Prepare separate solutions of your pyridine carboxylic acid at a concentration of approximately 1 mg/mL in the following stress media:
-
0.1 M HCl
-
0.1 M NaOH
-
Water (for neutral hydrolysis)
-
3% H₂O₂
-
-
For thermal degradation, place a solid sample of your compound in a vial.
-
For photodegradation, prepare a solution of your compound in a suitable solvent (e.g., water/acetonitrile) in a quartz cuvette or a clear glass vial.
-
-
Stress Conditions:
-
Hydrolysis: Incubate the acidic, basic, and neutral solutions at 60 °C for 24 hours.
-
Oxidation: Keep the hydrogen peroxide solution at room temperature for 24 hours.
-
Thermal: Place the vial with the solid sample in an oven at 80 °C for 24 hours.
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light for a period sufficient to cause some degradation (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the stress period, allow the samples to cool to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify the new peaks that appear in the stressed samples. These are your potential degradation products.
-
Protocol 3: Inert Gas Purging of Solutions
This protocol describes how to remove dissolved oxygen from your solution to prevent oxidative degradation.
-
Materials:
-
A cylinder of high-purity inert gas (nitrogen or argon) with a regulator.
-
A long needle or a glass pipette.
-
The vial or container with your solution.
-
A septum or a cap that can be pierced.
-
-
Procedure:
-
Ensure your solution is in a container that can be sealed with a septum or a pierceable cap.
-
Insert a long needle connected to the inert gas line into the solution, making sure the tip is below the surface of the liquid.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced gas.
-
Gently bubble the inert gas through the solution for 5-10 minutes. A slow, steady stream of bubbles is sufficient. Avoid vigorous bubbling, which can cause the solvent to evaporate.
-
After purging the solution, raise the long needle so that its tip is in the headspace above the liquid.
-
Continue to gently flush the headspace with the inert gas for another 1-2 minutes.
-
While maintaining a positive pressure of the inert gas, remove the vent needle first, and then the gas inlet needle.
-
Immediately seal the container tightly.
-
Section 4: Visualizing Degradation and Stabilization
Diagram 1: Key Degradation Pathways
Caption: Major degradation pathways for pyridine carboxylic acids in solution.
Diagram 2: A Multi-faceted Approach to Stabilization
Caption: Workflow for preparing and storing stable pyridine carboxylic acid solutions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 12. Phosphate Buffer Issues [chem.fsu.edu]
- 13. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 14. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. pH 3.25 Sodium Citrate Buffer Solution・192-07175[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. reddit.com [reddit.com]
- 19. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 20. atamankimya.com [atamankimya.com]
- 21. researchgate.net [researchgate.net]
- 22. The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep in Pearson+ [pearson.com]
Validation & Comparative
A Comparative Study of Pyridine Dicarboxylic Acid Isomers as Chelating Agents: A Guide for Researchers
In the vast landscape of coordination chemistry, pyridine dicarboxylic acids (PDCAs) stand out as a versatile class of chelating agents. Their unique structural framework, featuring a pyridine ring and two carboxylic acid groups, allows for the formation of stable complexes with a wide array of metal ions. This property has led to their application in diverse fields, from analytical chemistry and catalysis to the development of novel therapeutic agents. However, the seemingly subtle variation in the substitution pattern of the carboxylic acid groups across the six different isomers of PDCA leads to profound differences in their chelation behavior.
This guide provides a comprehensive comparative analysis of the pyridine dicarboxylic acid isomers, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights necessary to select the optimal isomer for their specific application. We will delve into the structural nuances that govern their chelating ability, present comparative experimental data, and provide detailed protocols for the characterization of these important molecules.
The Isomers: A Structural Overview
The six isomers of pyridine dicarboxylic acid are distinguished by the positions of their two carboxylic acid groups on the pyridine ring. These are:
-
2,3-Pyridinedicarboxylic acid (Quinolinic acid) [1]
-
2,4-Pyridinedicarboxylic acid (Lutidinic acid)
-
2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid) [2]
-
2,6-Pyridinedicarboxylic acid (Dipicolinic acid) [3]
-
3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
-
3,5-Pyridinedicarboxylic acid
The relative positioning of the nitrogen atom and the two carboxylate groups dictates the geometry of the chelation site and, consequently, the stability of the resulting metal complex.
Figure 1: Chemical structures of the six isomers of pyridine dicarboxylic acid.
The Power of Position: How Structure Dictates Chelation
The efficacy of a PDCA isomer as a chelating agent is fundamentally tied to its ability to form stable, multi-membered chelate rings with a metal ion. The key players in this interaction are the pyridine nitrogen and the oxygen atoms of the deprotonated carboxylate groups.
-
Tridentate vs. Bidentate Coordination: Isomers with carboxylate groups at the 2- and 6-positions (dipicolinic acid) are exceptional chelators because they can act as tridentate ligands, binding a metal ion with the nitrogen and both carboxylate oxygens to form two stable, five-membered chelate rings.[4][5] Other isomers, such as 2,3- and 3,4-PDCA, can also form five- or six-membered rings, respectively, but often act as bidentate ligands, utilizing the nitrogen and one carboxylate group. Isomers like 3,5-PDCA, where the carboxylate groups are meta to the nitrogen, are generally weaker chelators as they cannot form small, stable chelate rings and often act as bridging ligands in coordination polymers.[6]
-
The Chelate Effect: The formation of multiple chelate rings by a single ligand, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting complex compared to complexes formed by analogous monodentate ligands. This is a primary reason for the superior chelating ability of dipicolinic acid.
-
Acidity (pKa) and pH Dependence: The acidity of the carboxylic acid groups (pKa values) influences the pH range at which an isomer is an effective chelator. The electron-withdrawing nature of the pyridine nitrogen affects the pKa values, which in turn are influenced by the position of the carboxyl groups. Chelation is most effective at pH values where the carboxylic acid groups are deprotonated, allowing for coordination with the metal ion.
A Head-to-Head Comparison: Stability Constants
The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex. The table below summarizes representative stability constants for various PDCA isomers with common metal ions.
| Isomer | Metal Ion | Log K1 | Log K2 | Reference |
| 2,3-PDCA (Quinolinic Acid) | Fe(II) | ~4.5 | - | [7] |
| Fe(III) | ~8.0 | - | [8] | |
| 2,5-PDCA (Isocinchomeronic Acid) | Cu(II) | - | 14.1 (log β2) | [9] |
| Zn(II) | - | 12.0 (log β2) | [9] | |
| Cd(II) | 4.5 | - | [9] | |
| 2,6-PDCA (Dipicolinic Acid) | Cu(II) | 9.8 | 6.7 | [10] |
| Ni(II) | 9.5 | 7.0 | [10] | |
| Zn(II) | 8.8 | 6.4 | [10] | |
| Co(II) | 8.5 | 6.2 | [10] |
Analysis of Trends:
As the data illustrates, 2,6-pyridinedicarboxylic acid (dipicolinic acid) consistently forms the most stable complexes with a variety of transition metal ions. This is a direct consequence of its ability to act as a tridentate ligand, forming two highly stable five-membered chelate rings. The stability of complexes with other isomers is generally lower and depends on the specific metal ion and the coordination geometry it prefers. For instance, 2,5-pyridinedicarboxylic acid can form stable 1:2 complexes with Cu(II) and Zn(II).[9] Quinolinic acid (2,3-PDCA) is known to form complexes with iron and can be involved in redox reactions, which has implications for its neurotoxic effects.[1][7][8][11]
Figure 2: Common coordination modes of PDCA isomers with a metal ion (M).
Experimental Protocols for Characterization
To empower researchers in their own investigations, we provide detailed, step-by-step methodologies for two fundamental experiments used to characterize metal-ligand interactions.
Determination of Stability Constants via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[12][13] The principle involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added. The resulting titration curve provides information about the protonation constants of the ligand and the stability constants of the metal complexes.
Materials and Reagents:
-
pH meter with a glass electrode
-
Calibrated burette
-
Thermostated reaction vessel
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Standardized strong acid solution (e.g., 0.1 M HCl)
-
High-purity pyridine dicarboxylic acid isomer
-
Metal salt solution of known concentration (e.g., metal nitrate or perchlorate)
-
Inert background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength
-
High-purity deionized water
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
Ligand Protonation Constants:
-
Pipette a known volume of a solution containing the PDCA isomer and the background electrolyte into the reaction vessel.
-
Add a known amount of strong acid to protonate the ligand.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Plot the pH versus the volume of base added.
-
-
Metal-Ligand Stability Constants:
-
Repeat the titration with a solution containing the PDCA isomer, the metal ion, and the background electrolyte.
-
Ensure the metal-to-ligand ratio is appropriate for the expected complex stoichiometry.
-
Plot the pH versus the volume of base added.
-
-
Data Analysis: Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation and stability constants.
Figure 3: Workflow for determining stability constants by potentiometric titration.
Determination of Stoichiometry using Job's Method (Continuous Variation)
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[14][15][16] It involves preparing a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Matched cuvettes
-
Stock solutions of the metal ion and the PDCA isomer of the same molar concentration.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Solution Preparation: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume constant.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.
-
Job's Plot: Plot the absorbance versus the mole fraction of the ligand.
-
Stoichiometry Determination: The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.
Figure 4: Workflow for determining complex stoichiometry using Job's method.
Applications and Concluding Remarks
The choice of a pyridine dicarboxylic acid isomer is critical and should be guided by the specific application:
-
2,6-PDCA (Dipicolinic Acid): Due to its exceptional chelating ability, it is widely used as a stabilizing agent, in decontamination of heavy metals, and is a key component in the heat resistance of bacterial spores.[3][17][18]
-
2,3-PDCA (Quinolinic Acid): Its interaction with metal ions, particularly iron, is of significant interest in neuroscience due to its role as a neurotoxin.[1][8][11]
-
Other Isomers (2,4-, 2,5-, 3,4-, 3,5-PDCA): These isomers are valuable building blocks in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties, including catalysis and gas adsorption.[6][19][20]
References
- 1. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 4. Dipicolinic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.vu.lt [web.vu.lt]
- 10. ijnrd.org [ijnrd.org]
- 11. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 13. ijsart.com [ijsart.com]
- 14. asdlib.org [asdlib.org]
- 15. Job plot - Wikipedia [en.wikipedia.org]
- 16. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 17. atamankimya.com [atamankimya.com]
- 18. Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
The Pyridine Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine carboxylic acid moiety has emerged as a "privileged scaffold"—a core structure that consistently appears in biologically active compounds.[1][2] Its prevalence is not coincidental but rather a consequence of its unique physicochemical properties. The pyridine ring, an aromatic and electron-deficient heterocycle, is adept at engaging in π-π stacking and hydrogen bonding interactions with biological targets, thereby enhancing binding affinity.[2] Concurrently, the carboxylic acid group provides a crucial anchor, capable of forming strong ionic interactions, hydrogen bonds, and coordinating with metal ions often found in enzyme active sites.[2] This duality of interaction potential, coupled with the synthetic tractability of the pyridine ring, allows for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine carboxylic acid derivatives as inhibitors of three distinct and therapeutically relevant enzyme classes: Poly(ADP-ribose) Polymerase (PARP), Indoleamine 2,3-dioxygenase 1 (IDO1), and Histone Demethylases (KDMs). We will delve into the specific molecular interactions that drive inhibitory activity, present comparative experimental data, and provide detailed protocols for key enzymatic assays.
I. Comparative Analysis of Pyridine Carboxylic Acid-Based Enzyme Inhibitors
The strategic placement of the carboxylic acid group on the pyridine ring, along with the nature and position of other substituents, dictates the inhibitory potency and selectivity against different enzyme targets. This section will compare the SAR of pyridine carboxylic acid derivatives for PARP, IDO1, and KDM enzymes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP-1, are critical for DNA repair. Their inhibition has become a cornerstone of targeted cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. While many potent PARP inhibitors like Olaparib and Niraparib have complex heterocyclic systems, the fundamental principles of their interaction with the NAD+ binding pocket, where a nicotinamide moiety is recognized, share similarities with pyridine carboxylic acid-based fragments.
Key SAR Insights:
-
Mimicking the Nicotinamide Core: The pyridine ring of the inhibitor typically occupies the nicotinamide binding pocket of PARP.
-
Hydrogen Bonding Network: The carboxamide group, often a bioisostere of a carboxylic acid, forms crucial hydrogen bonds with key residues like Gly863 and Ser904 in the PARP active site.
-
Hydrophobic Interactions: Substituents on the pyridine or fused ring systems engage in hydrophobic interactions with surrounding residues, contributing to binding affinity.
Comparative Inhibitory Activity of PARP Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Potency (EC50, nM) | Reference |
| Olaparib | PARP-1 | 1 | 1 (C41 whole cell assay) | [3] |
| Niraparib | PARP-1 | 3.8 | - | [4] |
| Rucaparib | PARP-1 | 1.4 | - | [4] |
| Veliparib | PARP-1 | 5.2 | - | [3] |
Note: While Olaparib and Niraparib are not simple pyridine carboxylic acids, their core structures contain elements that mimic the interactions of this scaffold.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[5] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune evasion.[5]
Key SAR Insights:
-
Heme Coordination: The nitrogen atom of the pyridine ring can directly coordinate with the heme iron in the active site of IDO1.
-
Hydrophobic Pocket Occupancy: Substituents on the pyridine ring are designed to occupy hydrophobic pockets within the active site, enhancing potency and selectivity.
-
Epacadostat (INCB24360): A prime example of a potent and selective IDO1 inhibitor, though not a classical pyridine carboxylic acid, its development involved extensive SAR studies around a core that interacts with the IDO1 active site.[6][7] The binding mode of Epacadostat reveals key interactions that can be extrapolated to the design of pyridine carboxylic acid-based inhibitors.[8]
Comparative Inhibitory Activity of IDO1 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Epacadostat | IDO1 | 71.8 | ~10 (human IDO1) | [7] |
| Navoximod | IDO1 | - | 75 | [9] |
| Linrodostat | IDO1 | - | - | [9] |
Histone Demethylase (KDM) Inhibition
Jumonji C (JmjC) domain-containing histone demethylases are a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a crucial role in epigenetic regulation. Their dysregulation is implicated in various cancers. Pyridine carboxylic acids, particularly 2,4-pyridinedicarboxylic acid (2,4-PDCA), act as competitive inhibitors by chelating the active site Fe(II) and mimicking the 2-OG co-substrate.[10][11]
Key SAR Insights:
-
Bidentate Metal Chelation: The pyridine nitrogen and the ortho-carboxylic acid group of 2,4-PDCA form a bidentate chelate with the Fe(II) ion in the JmjC domain, effectively blocking the binding of 2-OG.
-
Substituent Effects: Modifications at other positions of the pyridine ring can enhance potency and selectivity for specific KDM subfamilies. For instance, adding substituents at the 3-position of the 2,4-PDCA scaffold has been shown to improve inhibitory activity against KDM5B.
-
Cell Permeability: While simple pyridine dicarboxylic acids have potent enzymatic activity, their high polarity can limit cell permeability. Medicinal chemistry efforts have focused on developing more cell-penetrant derivatives.[12]
Comparative Inhibitory Activity of Pyridine Carboxylic Acid-Based KDM Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | KDM5B | 3 | [10] |
| GSK-J1 | KDM5B | 0.55 | [10] |
| GSK467 | KDM5B | 0.026 | [10] |
| Compound 54j | KDM5B | 0.014 | [10][12] |
| Compound 54k | KDM5B | 0.023 | [10] |
II. Experimental Protocols for Enzyme Inhibition Assays
The accurate determination of inhibitor potency is fundamental to any SAR study. This section provides detailed, step-by-step methodologies for commonly used in vitro assays for PARP, IDO1, and KDM enzymes.
PARP Inhibition Assay: AlphaLISA
This is a homogeneous (no-wash) assay that measures the poly-ADP-ribosylation of a biotinylated histone substrate.[3][13]
Materials:
-
Recombinant human PARP-1 enzyme
-
Biotinylated histone H1
-
NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-coated Donor beads
-
Anti-poly(ADP-ribose) (PAR) antibody-conjugated Acceptor beads
-
384-well white OptiPlate™
-
Test compounds (in DMSO)
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and then in PARP assay buffer. Add 2 µL of the diluted compounds to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing PARP-1 enzyme and biotinylated histone H1 in PARP assay buffer. Add 4 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of NAD+ in PARP assay buffer. Add 4 µL of the NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing Streptavidin-coated Donor beads and anti-PAR antibody-conjugated Acceptor beads in an appropriate buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
IDO1 Inhibition Assay: Fluorogenic Assay
This assay measures the production of N-formylkynurenine, a fluorescent product of the IDO1-catalyzed reaction.[14][15]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, containing methylene blue, ascorbic acid, and catalase)
-
Test compounds (in DMSO)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Add 10 µL of serially diluted test compounds in IDO1 assay buffer to the wells of a 96-well plate.
-
Enzyme Addition: Add 180 µL of a solution containing IDO1 enzyme and L-tryptophan in IDO1 assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Development: Add 20 µL of a fluorescence development solution (often proprietary to commercial kits) to each well.[15]
-
Final Incubation: Incubate the plate at 37°C for 4 hours.[15]
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~510 nm.[14][15]
Histone Demethylase (KDM) Inhibition Assay: AlphaLISA
This assay measures the demethylation of a biotinylated histone peptide substrate.[16][17][18]
Materials:
-
Recombinant human KDM5B (or other KDM) enzyme
-
Biotinylated H3K4me3 peptide substrate
-
KDM assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
2-Oxoglutarate (2-OG), Fe(II), and Ascorbate
-
Streptavidin-coated Donor beads
-
Anti-H3K4me2 antibody-conjugated Acceptor beads
-
384-well white OptiPlate™
-
Test compounds (in DMSO)
Procedure:
-
Compound Plating: Add 5 µL of serially diluted test compounds in KDM assay buffer to the wells of a 384-well plate.[16]
-
Enzyme Addition: Add 2.5 µL of KDM enzyme in assay buffer to each well.[16]
-
Substrate Addition: Prepare a substrate mix containing the biotinylated H3K4me3 peptide, 2-OG, Fe(II), and ascorbate in assay buffer. Add 2.5 µL of this mix to each well to initiate the reaction.[16]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Prepare a detection mix containing Streptavidin-coated Donor beads and anti-H3K4me2 antibody-conjugated Acceptor beads. Add 10 µL of this mix to each well to stop the reaction and initiate detection.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
III. Visualization of Molecular Interactions and Workflows
Understanding the specific interactions between an inhibitor and its target enzyme is crucial for rational drug design. Similarly, visualizing experimental workflows can aid in their implementation and troubleshooting.
Structure-Activity Relationship Logic Flow
Caption: Logical flow of a structure-activity relationship study for pyridine carboxylic acid inhibitors.
Generalized AlphaLISA Workflow
Caption: A generalized workflow for an AlphaLISA-based enzyme inhibition assay.
Putative Binding Mode of a 2,4-PDCA KDM Inhibitor
Caption: Putative bidentate chelation of the active site Fe(II) ion by a 2,4-pyridinedicarboxylic acid (2,4-PDCA) inhibitor.
IV. Conclusion and Future Perspectives
The pyridine carboxylic acid scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors.[1] The SAR insights discussed herein for PARP, IDO1, and histone demethylases underscore the versatility of this structural motif. Future efforts in this area will likely focus on leveraging computational methods to design inhibitors with enhanced selectivity for specific enzyme isoforms, thereby minimizing off-target effects. Furthermore, the development of novel synthetic methodologies will undoubtedly expand the accessible chemical space around the pyridine core, leading to the identification of next-generation therapeutics with improved efficacy and safety profiles. The robust and high-throughput nature of the described enzymatic assays will be instrumental in driving these discovery efforts forward.
V. References
-
Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy. (n.d.). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--
-
An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. (2004). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
-
Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
PARP Assays. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from --INVALID-LINK--
-
AlphaLISA JMJD2A Histone H3-lysine 36 demethylase assay. (n.d.). Revvity. Retrieved January 2, 2026, from --INVALID-LINK--
-
AlphaLISA JMJD3 Histone H3-Lysine 27 demethylase assay. (n.d.). Revvity. Retrieved January 2, 2026, from --INVALID-LINK--
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved January 2, 2026, from --INVALID-LINK--
-
AlphaLISA LSD1 Histone H3-Lysine 4 demethylase assay. (n.d.). Revvity. Retrieved January 2, 2026, from --INVALID-LINK--
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2017). ACS Medicinal Chemistry Letters. Retrieved January 2, 2026, from --INVALID-LINK--
-
PARP1 Enzyme Activity Assay (Fluorometric). (n.d.). Sigma-Aldrich. Retrieved January 2, 2026, from --INVALID-LINK--
-
Histone Demethylases inhibitors. (n.d.). Adooq Bioscience. Retrieved January 2, 2026, from --INVALID-LINK--
-
Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3). (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. (2016). Journal of Medicinal Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. (2023). Retrieved January 2, 2026, from --INVALID-LINK--
-
Polypharmacology of epacadostat: a potent and selective inhibitor of the tumor associated carbonic anhydrases IX and XII. (n.d.). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
-
Studies of H3K4me3 demethylation by KDM5B/Jarid1B/PLU1 reveals strong substrate recognition in vitro and identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor. (n.d.). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
-
PARP Activity Assay Kit. (n.d.). ATCC. Retrieved January 2, 2026, from --INVALID-LINK--
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
-
Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2017). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--
-
Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors in Ovarian Cancer. (2018). Targeted Oncology. Retrieved January 2, 2026, from --INVALID-LINK--
-
IDO1 Fluorogenic Inhibitor Screening Assay Kit (384 Well Format). (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Comparison of survival outcomes between olaparib and niraparib maintenance therapy in BRCA-mutated, newly diagnosed advanced ovarian cancer. (n.d.). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
-
Crystal binding mode of Epacadostat into the IDO cocrystal structure... (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (n.d.). Frontiers. Retrieved January 2, 2026, from --INVALID-LINK--
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
Comparison of survival outcomes between olaparib and niraparib maintenance therapy in BRCA-mutated, newly diagnosed advanced ovarian cancer. (2025). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
IDO1 Fluorogenic Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 2, 2026, from --INVALID-LINK--
-
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--
-
Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 2, 2026, from --INVALID-LINK--
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (n.d.). OUCI. Retrieved January 2, 2026, from --INVALID-LINK--
-
Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. (2025). Retrieved January 2, 2026, from --INVALID-LINK--
-
Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 2, 2026, from --INVALID-LINK--
-
Chemical structures of clinical IDO1 inhibitors Biochemical (IC50... (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
IDO1 Fluorescence Assay Method. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Recently Disclosed IDO1 Inhibitors. (2022). BOC Sciences. Retrieved January 2, 2026, from --INVALID-LINK--
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. adooq.com [adooq.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of catalytic activity of different pyridine derivative complexes.
An In-Depth Comparative Guide to the Catalytic Activity of Pyridine Derivative Complexes
Introduction
Pyridine and its derivatives represent one of the most versatile and widely utilized classes of ligands in the field of homogeneous catalysis.[1] The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a vast array of metal ions to form stable, yet reactive, coordination complexes.[2][3][4] This inherent coordination capability, combined with the ease of modifying the pyridine scaffold with various functional groups, allows for the fine-tuning of the steric and electronic properties of the resulting metal catalyst.[2][4] Consequently, pyridine derivative complexes have become indispensable tools in facilitating a broad spectrum of chemical transformations, from fundamental carbon-carbon bond-forming reactions to complex asymmetric syntheses.[3][5]
A Framework for Evaluating Catalytic Performance
To objectively compare different catalysts, a standardized and rigorous experimental framework is essential. The trustworthiness of any catalytic data hinges on a well-designed protocol that accurately measures the key performance indicators: activity, selectivity, and stability.
-
Activity: Often quantified by the Turnover Number (TON), which is the moles of product formed per mole of catalyst, and the Turnover Frequency (TOF), the number of turnovers per unit time. Higher TON and TOF values indicate a more active catalyst.
-
Selectivity: A measure of the catalyst's ability to preferentially form a specific product. This includes chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of bond formation), and, crucially for pharmaceutical applications, enantioselectivity (producing one enantiomer over another).
-
Stability: The catalyst's ability to maintain its activity over time under reaction conditions. Catalyst deactivation is a significant challenge in industrial applications.
General Experimental Protocol for Catalyst Screening
The following protocol outlines a self-validating system for assessing the performance of a pyridine derivative complex in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The inclusion of an internal standard and kinetic monitoring ensures the generation of reliable and reproducible data.
Objective: To determine the yield, TON, and TOF of a Pd(II)-pyridine complex in the coupling of 4-bromoanisole and phenylboronic acid.
Materials:
-
Palladium precatalyst (e.g., [Pd(4-methoxypyridine)₂Cl₂])
-
4-bromoanisole (limiting reagent)
-
Phenylboronic acid (e.g., 1.2 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Internal standard (e.g., Dodecane) for GC analysis
Step-by-Step Methodology:
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon). This process is repeated three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: The flask is charged with the palladium precatalyst (e.g., 1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and a magnetic stir bar.
-
Solvent and Standard Addition: The solvent mixture (e.g., 5 mL Toluene and 1 mL H₂O) and the internal standard (e.g., 1.0 mmol Dodecane) are added via syringe. The use of an internal standard is critical as it allows for accurate quantification of product formation by correcting for variations in sample injection volume during analysis.
-
Reaction Execution: The flask is sealed and placed in a preheated oil bath at the desired temperature (e.g., 80 °C). Stirring is initiated to ensure a homogeneous reaction mixture.
-
Kinetic Monitoring: Small aliquots (e.g., 0.1 mL) are withdrawn from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60, 120 minutes) using a syringe. Each aliquot is immediately quenched in a vial containing diethyl ether and a small amount of water to stop the reaction and extract the organic components.
-
Analysis: The quenched samples are analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). The yield is calculated by comparing the peak area of the product to the peak area of the internal standard, using a pre-determined response factor.
-
Data Calculation:
-
Yield (%) is determined directly from the GC analysis.
-
TON = (moles of product) / (moles of catalyst).
-
TOF (h⁻¹) is calculated from the initial linear portion of the yield vs. time plot.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bcrcp.ac.in [bcrcp.ac.in]
A Comparative Guide to the Synthesis of 6-Chloro-5-methylpyridine-2-carboxylic Acid: An Evaluation of Two Promising Synthetic Routes
Abstract
6-Chloro-5-methylpyridine-2-carboxylic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis, therefore, is of significant interest to researchers and process chemists. This guide provides an in-depth comparison of two plausible synthetic routes to this valuable compound, offering a critical analysis of their respective strengths and weaknesses. While a complete, experimentally validated protocol for the target molecule remains elusive in publicly available literature, this document constructs two logical pathways based on established chemical principles and analogous transformations reported in patents and academic journals. We will delve into the mechanistic underpinnings of each step, present detailed hypothetical protocols, and provide a comparative analysis based on potential yield, scalability, and safety considerations. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this compound, highlighting areas where further experimental validation is required.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral to the structure of numerous bioactive molecules. This compound, with its specific substitution pattern, presents a unique combination of electronic and steric properties that make it an attractive starting material for the synthesis of complex molecular architectures. The validation of an efficient and scalable synthesis route is paramount for its broader application in drug discovery and development. This guide will explore two primary synthetic strategies:
-
Route 1: Oxidation of a Pre-functionalized Pyridine Ring. This approach commences with the commercially available 3-methylpyridine and proceeds through the synthesis of the intermediate 2-chloro-5-methylpyridine, followed by the oxidation of the 2-methyl group to the corresponding carboxylic acid.
-
Route 2: Late-Stage Chlorination of a Pyridine Carboxylic Acid. This alternative pathway involves the initial synthesis of 5-methylpyridine-2-carboxylic acid, followed by a regioselective chlorination at the 6-position of the pyridine ring.
We will now proceed to a detailed examination of each route.
Route 1: Oxidation of 2-Chloro-5-methylpyridine
This synthetic approach leverages the availability of substituted pyridines and focuses on the transformation of a methyl group into a carboxylic acid.
Workflow Diagram
Caption: Workflow for Route 1, starting from 3-methylpyridine.
Step 1: Synthesis of 2-Chloro-5-methylpyridine
The synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine has been described in the patent literature. One common method involves the direct chlorination of 3-methylpyridine.
Experimental Protocol (Hypothetical):
-
To a stirred solution of 3-methylpyridine in a suitable solvent (e.g., a high-boiling chlorinated hydrocarbon), a chlorinating agent such as chlorine gas is introduced, potentially in the presence of a catalyst.
-
The reaction temperature is carefully controlled, as the regioselectivity of the chlorination can be temperature-dependent.
-
Upon completion, the reaction mixture is worked up by neutralizing any excess acid and purified by distillation or chromatography to yield 2-chloro-5-methylpyridine.
Causality and Considerations:
The direct chlorination of 3-methylpyridine can lead to a mixture of isomers. The conditions, including the choice of chlorinating agent, solvent, and temperature, must be carefully optimized to maximize the yield of the desired 2-chloro-5-methylpyridine isomer. Patents suggest that specific catalysts can improve the regioselectivity of this reaction[1].
Step 2: Oxidation of 2-Chloro-5-methylpyridine
The critical step in this route is the selective oxidation of the methyl group at the 2-position to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly used for this transformation on pyridine derivatives.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
2-Chloro-5-methylpyridine is dissolved in an aqueous solution, potentially with a co-solvent to aid solubility.
-
Potassium permanganate is added portion-wise to the stirred solution. The reaction is often heated to facilitate the oxidation.
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified to precipitate the this compound, which is then collected by filtration and purified by recrystallization.
Causality and Considerations:
The oxidation of a methyl group on a pyridine ring is a well-established reaction[2]. The presence of the chloro-substituent on the ring may influence the reaction rate and potentially lead to side reactions. Over-oxidation, leading to ring degradation, is a possibility if the reaction conditions are too harsh. A patent describing the oxidation of the structurally similar 2-chloro-3-methylpyridine to 2-chloronicotinic acid using oxygen in the presence of a metal catalyst and an N-hydroxyphthalimide initiator suggests a potentially milder and more selective alternative to permanganate oxidation[2].
Route 2: Chlorination of 5-Methylpyridine-2-carboxylic Acid
This alternative strategy involves the formation of the carboxylic acid functionality before the introduction of the chlorine atom.
Workflow Diagram
References
A Comparative Guide to the Inhibitory Activity of 2-Pyridinecarboxylic Acid Analogs
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-pyridinecarboxylic acid (picolinic acid) and its analogs have garnered significant attention due to their diverse biological activities, largely attributed to their ability to chelate metal ions and participate in various biological interactions. This guide provides a comparative analysis of the inhibitory activities of 2-pyridinecarboxylic acid analogs against a range of biological targets, supported by experimental data and methodological insights to aid researchers in drug discovery and development.
Introduction to 2-Pyridinecarboxylic Acid and its Therapeutic Potential
2-Pyridinecarboxylic acid is one of three isomers of pyridinecarboxylic acid, distinguished by the position of the carboxyl group at the C2 position of the pyridine ring.[1] This structural arrangement allows it to act as a bidentate ligand, a property that underpins much of its biological activity. Its analogs, created by substituting various functional groups onto the pyridine ring, exhibit a wide spectrum of inhibitory actions against enzymes and cellular processes, making them promising candidates for therapeutic development in areas such as oncology, inflammation, and infectious diseases.[2][3][4]
Comparative Inhibitory Activities of 2-Pyridinecarboxylic Acid Analogs
The inhibitory profile of 2-pyridinecarboxylic acid analogs is highly dependent on the nature and position of the substituents on the pyridine ring. This section explores the structure-activity relationships (SAR) of these compounds against several key enzyme families.
Inhibition of 2-Oxoglutarate (2OG) Dependent Oxygenases
2OG-dependent oxygenases are a large family of enzymes with crucial roles in human biology, making them attractive drug targets. Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a known broad-spectrum inhibitor of these enzymes.[5] Studies on fluorinated derivatives of 2,4-PDCA have revealed interesting SARs.
Key Insights:
-
Substituent Position Matters: The introduction of a fluorine (F) or trifluoromethyl (CF3) group at the C5 position of 2,4-PDCA leads to a significant increase in selectivity for aspartate/asparagine-β-hydroxylase (AspH) over the JmjC lysine-specific Nε-demethylase 4E (KDM4E).[5]
-
Steric Hindrance: Bulkier substituents at the C3 position, such as a CF3 group, can clash with amino acid residues in the enzyme's active site, leading to a significant decrease in inhibitory potency.[5]
Table 1: Inhibitory Activity (IC50) of Fluorinated 2,4-PDCA Analogs against 2OG Oxygenases [5]
| Compound | Substituent | AspH IC50 (µM) | KDM4E IC50 (µM) | Selectivity (KDM4E/AspH) |
| 2,4-PDCA | None | 0.8 | 1.5 | 1.9 |
| C5-F-2,4-PDCA | 5-Fluoro | 0.9 | >500 | >555 |
| C3-F-2,4-PDCA | 3-Fluoro | 15 | 25 | 1.7 |
| C5-CF3-2,4-PDCA | 5-Trifluoromethyl | 20 | >500 | >25 |
| C3-CF3-2,4-PDCA | 3-Trifluoromethyl | >50 | >500 | - |
Inhibition of Histone Demethylases (KDMs)
Several 2-pyridinecarboxylic acid derivatives have shown potent inhibitory activity against histone demethylases, which are key epigenetic regulators and promising cancer targets.
Key Insights:
-
A series of pyridine-2,4-dicarboxylic acids have demonstrated potent inhibition of JMJD2E.[2]
-
A large number of pyridine-2-carboxylic acid derivatives exhibited pronounced inhibition against KDM5B with IC50 values less than 1.0 µM, while pyridine-4-carboxylic acid derivatives showed weaker inhibition.[2]
Table 2: Inhibitory Activity of Pyridine-2,4-dicarboxylic Acid Analogs against JMJD2E [2]
| Compound | R Group | IC50 (µM) |
| Pyridine-2,4-dicarboxylic acid | H | 1.4 |
| Analog 1 | 3-(4-methoxybenzylamino) | 0.3 |
| Analog 2 | 3-(2-fluorophenylamino) | 1.1 |
| Analog 3 | 3-(o-tolylamino) | 7.9 |
| Analog 4 | 3-(2-aminophenylamino) | 0.6 |
Inhibition of Other Enzymes and Cellular Processes
The inhibitory reach of 2-pyridinecarboxylic acid analogs extends to various other targets:
-
Prolyl 4-hydroxylase: 5-Amide substituted pyridine-2-carboxylic acids have been shown to be potent inhibitors of this enzyme, with activity comparable to the known inhibitor pyridine-2,5-dicarboxylic acid.[6]
-
D-dopachrome tautomerase (D-DT): 2,5-Pyridinedicarboxylic acid is a highly selective inhibitor of D-DT over the related macrophage migration inhibitory factor (MIF), demonstrating a 79-fold selectivity.[7]
-
Plant Growth and Enzymes: Certain 2-pyridinecarboxylic acid analogs have been found to inhibit seed germination and plant root growth, as well as enzymes like α-amylase and carboxypeptidase A.[8]
-
Anticancer Activity: Phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors with selective cytotoxicity towards cancer cells, arresting cell cycle progression in mitosis and inducing apoptosis.[9]
-
Antimicrobial Activity: Functionalized 2-pyridone-3-carboxylic acids have shown promising antimicrobial activity, particularly against Staphylococcus aureus.[10]
Experimental Methodologies
The evaluation of the inhibitory activity of 2-pyridinecarboxylic acid analogs relies on a variety of robust biochemical and cell-based assays.
General Workflow for Inhibitor Screening
The process of identifying and characterizing small molecule inhibitors typically follows a standardized workflow.
References
- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 6-Chloro-5-methylpyridine-2-carboxylic acid in Drug Synthesis
Abstract
6-Chloro-5-methylpyridine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other complex pharmaceutical agents. However, considerations of cost, synthetic accessibility, and the need for novel intellectual property drive the exploration of viable alternatives. This guide provides a comprehensive comparison of structural and functional alternatives, offering objective performance analysis supported by experimental data and detailed synthetic protocols. We will explore key analogs, including other substituted pyridine-2-carboxylic acids and bioisosteric replacements like pyrimidine scaffolds, to inform the strategic design and synthesis of next-generation drug candidates.
Introduction: The Significance of Substituted Pyridine Scaffolds
Pyridine derivatives are among the most prevalent heterocyclic structures found in pharmaceutical products.[1] The pyridine ring's electron-deficient nature facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, a valuable property for enzyme inhibition.[2] The ease of substitution on the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[2]
This compound ( 1 ), with its specific substitution pattern, serves as a key intermediate in the synthesis of various therapeutic agents.[3][4] Its utility is particularly notable in the development of kinase inhibitors, where precise molecular architecture is paramount for achieving desired biological activity.[5][6] This guide will dissect the role of this compound and evaluate promising alternatives that can be leveraged in drug discovery programs.
Physicochemical & Reactivity Profile of this compound
The chemical reactivity of this compound is dominated by the carboxylic acid at the C2 position and the chlorine atom at the C6 position.
-
Amide Bond Formation: The carboxylic acid is readily activated for amide bond formation, a cornerstone reaction in drug synthesis.[7][8] Standard coupling reagents or conversion to the acyl chloride can be employed to couple this scaffold with various amine-containing fragments.[8][9]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is susceptible to SNAr reactions, allowing for the introduction of diverse functionalities.
-
Cross-Coupling Reactions: The chloro- and methyl-substituted pyridine core can participate in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[10]
The unique arrangement of substituents influences the electronic properties and steric environment of the molecule, dictating its reactivity and interaction with biological targets.[11]
Candidate Alternatives & Comparative Analysis
The selection of an alternative is guided by the specific synthetic goal and desired pharmacological profile. We will compare several classes of alternatives based on structural similarity and functional equivalence.
Structural Analogs: Isomeric and Substituted Pyridine-2-Carboxylic Acids
Simple modifications to the substitution pattern on the pyridine ring can lead to significant changes in biological activity and physicochemical properties.[5]
| Compound | Structure | Key Differentiating Features | Synthetic Utility & Performance Notes |
| Target: this compound | CC1=C(N=C(C=C1)C(=O)O)Cl[12] | Reference compound. | Widely used in kinase inhibitor synthesis.[5][6] |
| Alternative 1: 6-Chloro-4-methylpyridine-2-carboxylic acid | CC1=CC(=C(N=C1)Cl)C(=O)O[13] | Isomeric shift of the methyl group from C5 to C4. | Exhibits significant biological activity, particularly antimicrobial.[13] The change in methyl position can alter binding pocket interactions. |
| Alternative 2: 6-Chloro-3-methylpyridine-2-carboxylic acid | CC1=CC=C(C(=C1)C(=O)O)Cl[3] | Isomeric shift of the methyl group to C3. | Positional change affects the electronic distribution and steric hindrance around the core. |
| Alternative 3: 6-Chloro-5-methoxypyridine-2-carboxylic acid | COC1=C(N=C(C=C1)C(=O)O)Cl | Replacement of the methyl group with a methoxy group. | Introduces a hydrogen bond acceptor and alters lipophilicity, potentially improving pharmacokinetic properties. |
| Alternative 4: 6-Methylpyridine-2-carboxylic acid | CC1=NC(=CC=C1)C(=O)O[14] | Removal of the chlorine atom. | Simplifies the structure and removes a potential metabolic liability. Metal complexes of this acid have shown potent α-glucosidase inhibitory activity.[14] |
Bioisosteric Replacements: Beyond the Pyridine Core
Bioisosteres are functional groups with similar steric and electronic properties that can be used to replace other parts of a molecule. This strategy is valuable for generating novel intellectual property and improving drug-like properties.[5]
-
Substituted Pyrimidines: The pyridine core can be replaced with a pyrimidine ring, a scaffold that has also proven to be a viable core for kinase inhibitors.[5][6] For example, bisanilinopyrimidine derivatives have been developed as potent Aurora kinase inhibitors.[6] The additional nitrogen atom in the pyrimidine ring can alter hydrogen bonding patterns and metabolic stability.
Key Synthetic Transformations: Protocols & Discussion
The most common and critical reaction involving these building blocks is amide bond formation. The choice of coupling method can significantly impact yield and purity.
Workflow for Amide Coupling Reagent Selection
The decision-making process for selecting an appropriate amide coupling protocol can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CAS 1166828-13-2 | this compound - Synblock [synblock.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy 3-Chloro-5-methylpyridine-2-carboxylic acid [smolecule.com]
- 12. This compound | C7H6ClNO2 | CID 18324437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | Benchchem [benchchem.com]
- 14. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Chloro-5-methylpyridine-2-carboxylic acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 6-Chloro-5-methylpyridine-2-carboxylic acid, ensuring that its management aligns with the highest standards of laboratory practice.
Understanding the Compound: Hazard Profile and Disposal Implications
This compound is a halogenated organic compound. Its chemical structure, containing a chlorinated pyridine ring and a carboxylic acid group, dictates its reactivity, toxicity, and, consequently, the necessary precautions for its disposal. The primary hazards associated with this compound are its potential toxicity and the environmental impact of improper release. The presence of chlorine is a key consideration, as incomplete combustion can lead to the formation of hazardous byproducts.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Primary Hazards | Skin Irritant, Eye Irritant | --INVALID-LINK-- |
| Disposal Consideration | Must be disposed of as hazardous waste. | --INVALID-LINK-- |
Primary Disposal Pathway: High-Temperature Incineration
The gold standard for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[1][2] This method is not merely about burning the waste; it is a controlled thermal decomposition process that ensures the complete breakdown of the organic molecule into simpler, less harmful components.
The Rationale Behind Incineration:
Incineration is the preferred method because it permanently destroys the toxic organic compounds by breaking their chemical bonds.[3] For a chlorinated compound like this compound, the process is designed to convert the carbon and hydrogen into carbon dioxide and water, while the chlorine is primarily converted into hydrogen chloride (HCl).[3][4] This HCl is then removed from the exhaust gas using scrubbers, preventing its release into the atmosphere.[1][3]
Key Parameters for Effective Incineration:
Hazardous waste incinerators operate under stringent regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][5] These facilities are designed to handle halogenated organic wastes and are equipped with sophisticated air pollution control devices.[6]
Operational Protocol for Waste Management and Disposal
This protocol outlines the step-by-step procedure for handling this compound waste from the laboratory bench to its final disposal.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware). The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration if it is in solution.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly non-halogenated solvents.[7][8] Mixing can complicate the disposal process and increase costs.
Step 2: On-Site Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated.
Step 3: Neutralization of Aqueous Solutions (As a Pre-treatment)
For dilute aqueous solutions of this compound, neutralization of the carboxylic acid group may be considered as a pre-treatment step before collection for incineration. It is crucial to understand that neutralization only addresses the corrosivity characteristic and does not eliminate the hazard of the chlorinated organic compound itself. The neutralized solution must still be disposed of as hazardous waste.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dilution: If the solution is concentrated, slowly add it to a larger volume of cold water to dilute it.
-
Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate solution, while stirring.[9][10] Avoid using strong bases like sodium hydroxide, as this can cause a rapid and exothermic reaction.
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH strips. The target pH should be between 6.0 and 8.0.[10][11]
-
Collection: Once neutralized, collect the solution in the designated hazardous waste container.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Waste Manifest: A hazardous waste manifest will be required for off-site transportation. This is a legal document that tracks the waste from your facility to its final destination. Your EHS department will typically handle this paperwork.
-
Scheduled Pickup: EHS will schedule a pickup of the waste from your laboratory's accumulation area.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem. The responsible management of chemical waste is a shared responsibility that underscores the integrity of the scientific community.
References
- 1. tandfonline.com [tandfonline.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 10. waterandwastewater.com [waterandwastewater.com]
- 11. uwb.edu [uwb.edu]
Navigating the Safe Handling of 6-Chloro-5-methylpyridine-2-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling of 6-Chloro-5-methylpyridine-2-carboxylic acid (CAS No. 1166828-13-2), a compound that, while valuable in synthesis, requires a comprehensive understanding of its potential hazards. This document moves beyond a simple checklist to offer a framework of expertise and trustworthy protocols, ensuring that safety is an integrated component of your research workflow.
Understanding the Hazard Profile
This compound is a solid organic compound that presents several health hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is the foundation of a robust safety plan.
According to safety data provided by suppliers, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications indicate that exposure through ingestion, skin contact, or inhalation can lead to adverse health effects, ranging from irritation to more significant harm. The signal word for this chemical is "Warning". Therefore, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical necessity.
Core Directive: Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating the risk of exposure.
| Area of Protection | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Given the "serious eye irritation" classification (H319), standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against dust particles and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing, to protect the entire face. |
| Skin Protection | Nitrile or neoprene gloves and a fully-buttoned laboratory coat. | The "causes skin irritation" (H315) and "harmful in contact with skin" classifications necessitate robust skin protection. Nitrile or neoprene gloves offer good chemical resistance. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contact with the chemical is suspected. A lab coat, buttoned to the top, provides a barrier for the arms and torso. |
| Respiratory Protection | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator is required. | The "harmful if inhaled" (H332) and "may cause respiratory irritation" (H335) warnings are critical. All handling of the solid compound that could generate dust should be performed within a properly functioning chemical fume hood to minimize airborne concentrations. If a fume hood is unavailable or insufficient to control exposure, a NIOSH-approved respirator with the appropriate particulate filter must be used. |
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy encompasses the entire lifecycle of the chemical within the laboratory. The following procedural steps are designed to ensure safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage temperature should be between 2-8°C in an inert atmosphere. Keep the container tightly closed.
Handling and Use
The following workflow outlines the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and contaminated wipes, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management: The hazardous waste container should be kept closed when not in use and stored in a designated satellite accumulation area.
-
Institutional Protocols: Disposal of the hazardous waste must be conducted in strict accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Caption: Emergency Response for Exposure to this compound.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By integrating the principles of proactive PPE selection, meticulous operational planning, and preparedness for emergency situations, researchers can confidently and safely utilize this compound in their vital work. This guide serves as a foundational resource, and it is imperative that it is supplemented by your institution's specific safety policies and procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
